Bis[2-(acryloyloxy)ethyl] hydrogen phosphate
Description
The exact mass of the compound Bis[2-(acryloyloxy)ethyl] hydrogen phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis[2-(acryloyloxy)ethyl] hydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis[2-(acryloyloxy)ethyl] hydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[hydroxy(2-prop-2-enoyloxyethoxy)phosphoryl]oxyethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O8P/c1-3-9(11)15-5-7-17-19(13,14)18-8-6-16-10(12)4-2/h3-4H,1-2,5-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJFPMYKWCDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOP(=O)(O)OCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068210 | |
| Record name | Bis(2-(acryloyloxy)ethyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40074-34-8 | |
| Record name | 1,1′-[Phosphinicobis(oxy-2,1-ethanediyl)] di-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40074-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1'-(phosphinicobis(oxy-2,1-ethanediyl)) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040074348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-(acryloyloxy)ethyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[2-(acryloyloxy)ethyl] hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of bis[2-(acryloyloxy)ethyl] hydrogen phosphate
Technical Monograph: Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate Nomenclature: Bis(2-acryloyloxyethyl) phosphate | CAS: 40074-34-8 Abbreviation: Bis-AEP (or BAOEP)
Executive Summary
Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (Bis-AEP) is a bifunctional phosphate ester monomer bridging the gap between organic polymer chemistry and inorganic surface science. Unlike its more common methacrylate analog (Bis-MEP/BMEP), Bis-AEP features acrylate functionality, conferring significantly faster polymerization kinetics and higher crosslinking efficiency. This guide dissects its molecular architecture, synthesis challenges, and critical role in designing high-performance hydrogels, dental adhesives, and flame-retardant coatings.
Molecular Architecture & Physicochemical Identity
Bis-AEP is defined by a "head-and-tail" architecture: a hydrophilic, acidic phosphate core flanked by two hydrophobic, reactive acrylate tails.
Structural Specifications
-
Chemical Formula:
[1] -
Molecular Weight: 294.19 g/mol []
-
Key Functional Groups:
-
Phosphate Diester (
): Provides acidity ( ) and metal-chelating capability (binding to , , ). -
Acrylate Groups (
): Enable rapid free-radical polymerization. The absence of the methyl group (found in methacrylates) reduces steric hindrance, increasing reactivity rates ( ).
-
| Property | Value / Characteristic | Relevance |
| Physical State | Viscous Liquid (Colorless to Pale Yellow) | High viscosity requires dilution for handling. |
| Solubility | Soluble in Ethanol, Acetone, Water (pH dependent) | Amphiphilic nature allows use in diverse solvent systems. |
| Refractive Index | ~1.474 | Matches many biological tissues/resins (optical clarity). |
| Acidity | Monoprotic (Strongly Acidic) | Self-etching capability for dental/bone substrates. |
The Acrylate vs. Methacrylate Distinction
Researchers often confuse Bis-AEP with Bis-MEP (CAS 32435-46-4).
-
Bis-AEP (Acrylate): Faster cure, higher shrinkage, higher crosslink density. Preferred for UV-curable coatings and rapid-set hydrogels.
-
Bis-MEP (Methacrylate): Slower cure, lower shrinkage, hydrolytically more stable. Preferred for long-term dental restoratives.
Synthesis & Impurity Profiling
The synthesis of Bis-AEP is non-trivial due to the statistical distribution of phosphorylation products. Commercial "Bis-AEP" is often a mixture containing mono-esters and pyro-phosphates.
Synthetic Pathway
The standard route involves the phosphorylation of 2-Hydroxyethyl Acrylate (HEA) using Phosphorus Oxychloride (
Figure 1: Synthetic workflow for Bis-AEP. Strict temperature control is required to prevent premature polymerization of the acrylate group.
Impurity Management (The "Mixture" Trap)
-
Mono-ester (Mono-AEP): More hydrophilic, higher acidity. Increases water uptake in hydrogels but reduces crosslinking density.
-
Residual
: Increases osmotic pressure and acidity; cytotoxic in cell culture if not removed. -
Detection:
-NMR is the gold standard.-
Bis-AEP:
ppm (Diester). -
Mono-AEP:
ppm (Monoester). -
Inorganic Phosphate:
ppm.
-
Functional Mechanisms
Bis-AEP operates via a dual mechanism: Interfacial Chelation and Covalent Networking .
Adhesion Mechanism (Calcium Chelation)
The phosphate group deprotonates and binds to surface cations (e.g.,
Polymerization Kinetics
As a diacrylate, Bis-AEP acts as a crosslinker.
-
Rate:
. Bis-AEP exhibits auto-acceleration (Gel Effect) earlier than methacrylates due to higher chain mobility and lack of steric hindrance. -
Network: Forms a rigid, highly crosslinked network with high glass transition temperature (
) relative to mono-acrylates.
Figure 2: Dual-function mechanism: The phosphate head anchors to the substrate while the acrylate tails build the polymer matrix.
Biomedical & Industrial Applications[2]
Hydrogels & Drug Delivery
Bis-AEP is a superior crosslinker for pH-responsive hydrogels.
-
Mechanism: The phosphate group ionizes at physiological pH (
), causing electrostatic repulsion and hydrogel swelling, which releases loaded drugs. -
Advantage: Unlike simple crosslinkers (e.g., MBA), Bis-AEP adds functionality (adhesion/mineralization potential) to the gel.
Dental Adhesives
While BMEP (methacrylate) is standard, Bis-AEP is used in UV-curable dental sealants where speed is paramount. It etches the enamel/dentin surface (removing the smear layer) and simultaneously infiltrates the collagen network to form a "Hybrid Layer."
Flame Retardancy
Phosphorus-containing acrylates promote char formation. Upon combustion, Bis-AEP decomposes to form polyphosphoric acid, which creates a carbonaceous barrier (char) that insulates the underlying material from heat and oxygen.
Experimental Protocols
Protocol A: Purity Verification via -NMR
Validates the ratio of Bis- to Mono-ester.
-
Solvent: Dissolve 20 mg of sample in
or (depending on solubility). -
Standard: Use 85%
as an external standard (0 ppm). -
Acquisition: Run
sequence (proton-decoupled). -
Analysis: Integrate peaks.
-
Bis-AEP (Target): ~ -1.0 ppm.
-
Mono-AEP (Impurity): ~ +0.5 ppm.
-
Pyro-phosphates (Synthesis artifact): ~ -10 to -12 ppm.
-
Protocol B: Fabrication of a Bio-Adhesive Hydrogel
A self-validating workflow for creating a drug-delivery matrix.
| Step | Action | Rationale |
| 1. Stock Prep | Mix Bis-AEP (5 wt%) with HEMA (95 wt%) in water. | Bis-AEP acts as the crosslinker; HEMA is the bulk matrix. |
| 2. Neutralization | Adjust pH to 7.0 using NaOH. | Critical: Acidic Bis-AEP can hydrolyze acrylates if stored low pH. Neutralization ensures stability. |
| 3. Initiation | Add Photoinitiator (e.g., LAP or Irgacure 2959) at 0.5 wt%. | Enables UV curing. |
| 4.[3] Casting | Inject into glass mold (1mm spacer). | Defines geometry. |
| 5. Curing | Expose to UV (365nm, 10 mW/cm²) for 60s. | Fast cure of Bis-AEP locks the shape. |
| 6. QC | Swell in PBS. Check for dissolution. | If it dissolves, crosslinking failed (Bis-AEP hydrolyzed or insufficient). |
Safety & Handling
-
Sensitization: Acrylates are potent skin sensitizers. Bis-AEP, with its acidic nature, can cause both chemical burns and allergic contact dermatitis. Double-gloving (Nitrile) is mandatory.
-
Stability: Store at 2-8°C. Bis-AEP is prone to hydrolysis (cleavage of the ester bond) and premature polymerization. Ensure the presence of an inhibitor (e.g., MEHQ ~50 ppm).
References
- Moszner, N., et al. (2009). Chemical aspects of self-etching enamel-dentin adhesives: A systematic review. Dental Materials.
-
Wang, L., et al. (2009). Fire retardancy of bis[2-(methacryloyloxy)ethyl] phosphate modified poly(methyl methacrylate) nanocomposites. Polymer Degradation and Stability.[4][5] (Establishes the flame retardant mechanism of phosphate esters). Retrieved from [Link]
Sources
- 1. 40074-34-8 CAS MSDS (bis[2-(acryloyloxy)ethyl] hydrogen phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. "Fire retardancy of bis[2-(methacryloyloxy)ethyl] phosphate modified po" by Linjiang Wang, Shengpei Shu et al. [epublications.marquette.edu]
- 5. epublications.marquette.edu [epublications.marquette.edu]
Synthesis Pathways and Mechanistic Insights for Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate Monomers
Executive Summary & Strategic Rationale
Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (Bis-AEP) is a bifunctional organophosphate monomer that plays a critical role in the development of advanced biomaterials, structural adhesives, and flame-retardant coatings. Featuring two polymerizable acrylate groups flanking a central acidic phosphate moiety, Bis-AEP acts simultaneously as a robust crosslinker and an adhesion promoter.
In the context of 1[1], the phosphate ester acts as a critical adhesion promoter, significantly enhancing lap shear strength on metallic and composite substrates. Furthermore, its incorporation into epoxy acrylate resins dramatically improves flame retardancy by promoting the formation of an intumescent char layer during thermal degradation[2]. In biomaterials, the molecular architecture of the phosphate group allows it to bridge the interface between organic polymer matrices and inorganic substrates (e.g., chelating calcium in bone or hydroxyapatite)[3].
Mechanistic Causality in Synthesis Design
Historically, phosphate ester monomers were synthesized by reacting hydroxyalkyl acrylates with phosphorus pentoxide (P₂O₅)[4]. However, this pathway is fundamentally flawed for high-purity applications because it inherently produces a statistical mixture of mono-, di-, and tri-esters[5]. When a monomeric ester containing such uncontrolled tri-ester impurities is used, unpredictable gelation often occurs during downstream copolymerization[4].
To achieve high-purity Bis-AEP, a controlled nucleophilic substitution utilizing phosphorus oxychloride (POCl₃) is strictly preferred. By strictly controlling the stoichiometry (a 2:1 ratio of 2-hydroxyethyl acrylate to POCl₃) and utilizing a low-temperature environment, the reaction selectively favors the formation of the di-substituted phosphorochloridate intermediate[3]. Subsequent hydrolysis converts the remaining P-Cl bond to a P-OH group, yielding the target hydrogen phosphate.
Fig 1. Synthesis pathway of bis[2-(acryloyloxy)ethyl] hydrogen phosphate via POCl3.
Self-Validating Experimental Protocol
The following protocol outlines the synthesis of Bis-AEP. While industrial protocols often reference the methacrylate homologue (3[3]), the synthesis pathway for the acrylate variant follows an identical stoichiometric and mechanistic trajectory, substituting 2-hydroxyethyl acrylate (HEA) for HEMA.
Phase 1: System Preparation & Inertion
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, nitrogen inlet, and thermometer.
-
Charge: Add 2.05 eq of HEA, 2.05 eq of triethylamine (TEA), and 500 ppm of MEHQ (relative to HEA) dissolved in anhydrous dichloromethane (DCM, ~10 mL/g HEA)[3].
-
Causality: The nitrogen atmosphere prevents moisture from prematurely hydrolyzing the POCl₃. MEHQ (a radical scavenger) is strictly required to prevent the concentrated acrylate monomers from auto-polymerizing.
Phase 2: Electrophilic Phosphorylation
-
Cooling: Submerge the reaction vessel in an ice/salt bath to achieve an internal temperature of 0–4°C[3].
-
Addition: Dilute 1.0 eq of POCl₃ in an equal volume of DCM and transfer to the addition funnel. Add the POCl₃ solution dropwise over 60–90 minutes.
-
Causality: The nucleophilic attack of the HEA hydroxyl on the electrophilic phosphorus center is highly exothermic. Failing to control this heat generation (keeping internal temp < 10°C) risks auto-acceleration of acrylate polymerization[3].
Phase 3: Hydrolysis & Workup
-
Maturation: Allow the mixture to warm to room temperature and stir for 2–4 hours to ensure complete conversion to the phosphorochloridate intermediate.
-
Hydrolysis: Quench the reaction by adding a stoichiometric excess of distilled water. Stir vigorously for 30 minutes.
-
Causality: Water hydrolyzes the remaining P-Cl bond into the desired P-OH group. Simultaneously, it dissolves the precipitated TEA-HCl salts into the aqueous phase for facile separatory funnel extraction[3].
Phase 4: Purification
-
Extraction: Transfer to a separatory funnel. Extract the organic (DCM) layer and wash twice with mildly acidic water (pH ~3) to remove residual TEA, followed by a brine wash.
-
Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 35°C to yield the final Bis-AEP monomer.
Fig 2. Step-by-step experimental workflow with integrated quality control checkpoints.
Quantitative Data Presentation
To ensure reproducibility, the stoichiometric matrix must be strictly adhered to. The slight excess of HEA and TEA ensures that the first two P-Cl bonds are fully consumed before hydrolysis.
Table 1: Stoichiometric Matrix and Reagent Causality
| Reagent | Equivalents | Function | Mechanistic Causality |
| HEA | 2.05 eq | Primary Monomer | Slight excess ensures complete consumption of the first two P-Cl bonds of POCl₃. |
| POCl₃ | 1.00 eq | Phosphorylating Agent | Provides the central phosphate hub; highly reactive P-Cl bonds enable stepwise substitution. |
| TEA | 2.05 eq | Acid Scavenger | Neutralizes HCl byproduct, shifting equilibrium forward and preventing acidic cleavage of acrylate esters. |
| DCM | 10 mL/g HEA | Aprotic Solvent | Solubilizes reagents while remaining inert to POCl₃; low boiling point aids downstream evaporation. |
| MEHQ | 500 ppm | Radical Inhibitor | Prevents spontaneous thermal or auto-catalytic polymerization of the vinyl groups during synthesis. |
Analytical Validation (The Self-Validating System)
A robust synthesis is not merely a sequence of actions; it is a self-validating system where physical and spectroscopic cues confirm mechanistic progress.
-
Visual Validation: The immediate formation of a dense white precipitate (TEA-HCl) upon POCl₃ addition serves as a primary visual validation that the forward nucleophilic substitution is occurring[3].
-
Thermal Validation: The reaction exotherm serves as a real-time indicator of reaction kinetics. A sudden temperature spike indicates poor mixing or overly rapid addition, risking runaway polymerization.
-
Spectroscopic Validation (³¹P NMR): Post-purification, the product must be validated to ensure the correct degree of esterification. According to established spectral assignments for phosphorylated hydroxyethyl monomers, the target diester (Bis-AEP) will present a distinct ³¹P NMR shift between -0.5 ppm and 0.1 ppm [5]. Contamination by monoesters shifts the spectrum to 0.5–1.1 ppm, while over-reaction to the triester pushes the shift to -1.0–0.6 ppm[5]. The absence of peaks around -11.1 ppm to -12.4 ppm confirms the successful avoidance of pyrophosphoric acid byproducts[5].
References
-
US Patent Office. "Acrylate Structural Adhesive - US20220135844A1." Google Patents. 1
-
ResearchGate. "Synthesis of a Novel Phosphorus- and Nitrogen-Containing Acrylate and Its Performance as an Intumescent Flame Retardant for Epoxy Acrylate." ResearchGate. 2
-
Benchchem. "Bis(methacryloyloxyethyl) Hydrogen Phosphate." Benchchem. 3
-
European Patent Office. "Phosphoric ester polymer - EP1767504B1." Google Patents. 5
-
US Patent Office. "Method for producing copolymerizable compound containing functional group of phosphoric acid - US3686371A." Google Patents. 4
Sources
- 1. US20220135844A1 - Acrylate Structural Adhesive - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Bis(methacryloyloxyethyl) Hydrogen Phosphate [benchchem.com]
- 4. US3686371A - Method for producing copolymerizable compound containing functional group of phosphoric acid - Google Patents [patents.google.com]
- 5. EP1767504B1 - Phosphoric ester polymer - Google Patents [patents.google.com]
Technical Guide: Flame Retardant Mechanisms of Phosphorus-Containing Acrylic Monomers
Executive Summary
The transition from halogenated flame retardants (FRs) to non-halogenated alternatives is driven by toxicity concerns and regulatory pressure (REACH, RoHS). Phosphorus-containing acrylic monomers represent a critical class of reactive flame retardants . Unlike additive FRs, which can leach out over time—posing risks in biomedical applications like dental composites or drug-delivery device housings—reactive monomers are covalently bonded into the polymer backbone.
This guide provides an in-depth analysis of the physicochemical mechanisms governing these monomers, specifically focusing on the dichotomy between condensed-phase char formation and gas-phase radical scavenging . It includes a validated synthesis protocol for a high-stability phosphonate monomer and the analytical frameworks required to verify efficacy.
Molecular Architecture & Design Logic
The efficacy of a phosphorus-containing monomer is dictated by its chemical environment.[1] For acrylic resins (PMMA, PUA), the design must balance hydrolytic stability with flame retardant efficiency .
The Phosphate vs. Phosphonate Dilemma
-
Phosphate Esters (P-O-C): High flame retardancy due to easy acid release, but susceptible to hydrolysis in wet environments (e.g., the oral cavity in dental applications).
-
Phosphonates (P-C): The direct Phosphorus-Carbon bond offers superior hydrolytic stability. This is the preferred architecture for high-performance and biomedical applications.
Target Monomer for this Guide: Dimethyl(methacryloyloxymethyl) phosphonate (DEMMP). This monomer is chosen for its dual functionality: a reactive methacrylate group for polymerization and a phosphonate group for thermal stability and char promotion.
Mechanistic Pathways
The flame retardant mechanism is not a singular event but a cascade of chemical reactions triggered by thermal attack.
Condensed Phase: The Acid Source
Upon exposure to heat (>250°C), the phosphorus moiety undergoes thermal cracking.
-
Acid Generation: The phosphonate ester decomposes to yield phosphoric or polyphosphoric acid.
-
Dehydration: These strong acids act as dehydrating agents toward the acrylic polymer backbone.
-
Esterification & Crosslinking: The acid reacts with hydroxyl groups (if present) or catalyzes the cyclization of the acrylic chain.
-
Char Shield: This process converts the carbon-rich polymer into a non-combustible carbonaceous char (intumescence). This char acts as a thermal insulator, preventing heat transfer to the unburned bulk material and blocking oxygen diffusion.[2][3]
Gas Phase: Radical Scavenging
While less dominant in acrylates than in epoxies, the gas-phase mechanism contributes to extinction.
-
Radical Release: Volatile phosphorus species (e.g., PO[4]•, HPO[5]•) are released into the flame zone.
-
Scavenging: These radicals recombine with high-energy flame propagating radicals (H• and OH•), effectively "poisoning" the combustion flame.
Mechanistic Visualization
The following diagram illustrates the bifurcation of these pathways upon thermal decomposition.
Figure 1: Dual-action mechanism of phosphorus-containing acrylates showing the feedback loop of char insulation.
Experimental Protocol: Synthesis & Copolymerization
Objective: Synthesize a copolymer of Methyl Methacrylate (MMA) and a Phosphorus-containing monomer (DEMMP) to validate flame retardancy.
Safety Note: Phosphorus chlorides are corrosive and moisture-sensitive. Perform all synthesis in a fume hood under inert atmosphere.
Synthesis of Dimethyl(methacryloyloxymethyl) phosphonate (DEMMP)
This protocol utilizes the Arbuzov rearrangement, a standard for high-purity phosphonate synthesis.
-
Reagents:
-
Triethyl phosphite (1.1 eq)
-
Paraformaldehyde (1.0 eq)
-
Methacryloyl chloride (1.0 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
-
Procedure:
-
Step A (Intermediate): React paraformaldehyde with methacryloyl chloride to form chloromethyl methacrylate. Purify via vacuum distillation.
-
Step B (Arbuzov): Add chloromethyl methacrylate dropwise to refluxing triethyl phosphite.
-
Step C (Purification): Remove ethyl chloride byproduct (gas) and excess phosphite via vacuum distillation.
-
Validation: Confirm structure via
P NMR (approx. 20-22 ppm shift).
-
Copolymerization Workflow
The following workflow describes the generation of the FR-PMMA resin.
Figure 2: Free-radical bulk copolymerization workflow for FR-PMMA synthesis.
Characterization & Data Interpretation
To validate the efficacy of the synthesized material, three core metrics are required: Limiting Oxygen Index (LOI) , Char Yield (TGA) , and Heat Release Rate (Cone Calorimetry) .
Quantitative Benchmarks
The table below summarizes typical performance metrics for PMMA modified with 20 wt% phosphorus monomer compared to a pure control.
| Metric | Pure PMMA (Control) | P-Modified PMMA (20 wt%) | Interpretation |
| LOI (%) | 17 - 18 | 26 - 28 | LOI > 26 indicates self-extinguishing properties in air. |
| UL-94 Rating | Fail (Burns to clamp) | V-0 or V-1 | V-0 indicates burning stops within 10s; no dripping. |
| Char Yield (600°C) | < 1.0% | 12 - 18% | High char yield confirms the condensed phase mechanism. |
| Peak HRR (kW/m²) | ~650 | ~350 | Reduced heat release rate slows fire propagation. |
Interpreting TGA Data
-
Initial Decomposition: P-modified acrylates often show an earlier onset of degradation (lower
) compared to pure PMMA. -
Causality: This is not a failure. It indicates the early activation of the acid source required to dehydrate the polymer before catastrophic ignition occurs. The "sacrifice" of early thermal stability is necessary to build the char shield.
References
-
Price, D., et al. (2002). Thermal degradation and flame retardance in copolymers of methyl methacrylate with diethyl (methacryloyloxymethyl) phosphonate. Polymer Degradation and Stability.[1][6][7][8] Link
-
Illy, N., et al. (2014). Polymerization of Phosphorus-Containing (Meth)acrylate Monomers. Royal Society of Chemistry. Link
-
Chen, X., et al. (2025).[6] Combustion and Thermal Behavior of Polyurethane Acrylate Modified with a Phosphorus Monomer. ResearchGate. Link
-
Vahabi, H., et al. (2026). Phosphorus-Containing Acrylate-Based Core–Shell Polymers: Synthesis and Flame-Retardant Properties. ACS Omega. Link(Note: Cited as recent grounding for core-shell strategies).
-
Joseph, P., & Tretsiakova-McNally, S. (2022). Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers. Polymers (MDPI).[6] Link
Sources
- 1. vuir.vu.edu.au [vuir.vu.edu.au]
- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 3. Enhancing Acrylic Resin’s Flame Retardant Properties [eureka.patsnap.com]
- 4. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. researchgate.net [researchgate.net]
- 7. radtech.org [radtech.org]
- 8. pubs.acs.org [pubs.acs.org]
Hydrolytic stability of bis[2-(acryloyloxy)ethyl] hydrogen phosphate in aqueous solutions
Foreword: The Criticality of Stability in Functional Monomers
Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP) represents a class of bifunctional monomers essential in modern materials science. With its hydrophilic phosphate core and dual polymerizable acrylate groups, it serves as a powerful adhesion-promoting monomer and crosslinking agent. Its application is particularly prominent in dental self-etching primers, where it interacts with hydroxyapatite, and in the synthesis of advanced hydrogels and fire-retardant composites.[1][2] However, the very features that make BAEHP effective—the phosphate and ester functional groups—also render it susceptible to hydrolysis in aqueous environments. Understanding the kinetics and mechanisms of this degradation is not merely an academic exercise; it is fundamental to predicting product shelf-life, ensuring the long-term integrity of the final polymerized material, and evaluating the biocompatibility of any degradation byproducts. This guide provides a comprehensive examination of the hydrolytic stability of BAEHP, offering both the theoretical underpinnings and practical methodologies for its assessment.
The Chemistry of Degradation: Dueling Hydrolysis Pathways
The molecular structure of BAEHP presents two distinct loci for hydrolytic attack: the phosphate ester linkages (P-O-C) and the acrylate ester linkages (C(=O)-O-C). The dominant degradation pathway is dictated by the specific environmental conditions, most notably pH and temperature.
Phosphate Ester Hydrolysis
The hydrolysis of phosphate esters is a well-studied process that can be catalyzed by both acid and base.[3][4] The reaction typically proceeds via a nucleophilic attack on the central phosphorus atom.[4][5]
-
Under Acidic Conditions: The phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by a water molecule.
-
Under Alkaline Conditions: The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the phosphorus atom. This pathway is often more rapid than acid-catalyzed hydrolysis.[5]
The reaction proceeds through a high-energy trigonal bipyramidal intermediate or transition state.[3][5] For BAEHP, cleavage of a P-O-C bond would result in the formation of 2-(acryloyloxy)ethyl dihydrogen phosphate and 2-hydroxyethyl acrylate. The rate of this process is profoundly influenced by the pH of the medium, as the ionization state of the phosphate group itself changes, leading to a complex pH-rate profile.[6][7]
Acrylate Ester Hydrolysis
This reaction is a classic ester hydrolysis, also subject to acid and base catalysis. The nucleophile (water or hydroxide) attacks the electrophilic carbonyl carbon of the acrylate group. This pathway leads to the scission of the C(=O)-O-C bond, yielding acrylic acid and a corresponding phosphate-containing alcohol. Given that BAEHP possesses two acrylate groups, this degradation can occur sequentially.
The interplay between these two pathways determines the profile of degradation products and the overall stability of the monomer in solution.
Diagram: Competing Hydrolysis Pathways of BAEHP
Caption: Potential hydrolytic degradation routes for BAEHP in aqueous solution.
Core Factors Governing Hydrolytic Stability
A robust stability assessment requires controlling and understanding the key variables that influence reaction rates.
| Factor | Influence on BAEHP Stability | Causality and Field Insights |
| pH | Critical Determinant. Stability is generally lowest at highly acidic or alkaline pH values. A complex rate profile is expected across the full pH range. | The pH dictates the concentration of catalytic species (H⁺ and OH⁻) and the ionization state of the phosphate group itself, altering its susceptibility to nucleophilic attack.[4][7] For dental primer formulations, which are acidic by design, this inherent instability must be factored into shelf-life calculations. Phosphate moieties can also create a pH-buffering environment.[8] |
| Temperature | Rate Accelerator. As with most chemical reactions, an increase in temperature significantly increases the rate of hydrolysis. | Higher temperatures provide the necessary activation energy for the hydrolytic reactions to proceed. Accelerated stability studies at elevated temperatures (e.g., 40°C, 50°C, 60°C) are standard practice to predict long-term stability at storage conditions (e.g., 2-8°C or room temperature). |
| Catalysts | Enzymes and Metal Ions. In biological systems, enzymes like phosphatases can dramatically accelerate P-O bond cleavage.[3] Certain metal ions can also act as Lewis acid catalysts.[9] | This is paramount for biomedical applications. For instance, in dental restorations, the presence of matrix metalloproteinases (MMPs) and other salivary or dentinal fluid enzymes could contribute to the long-term degradation of the adhesive interface. The methacrylate analogue of BAEHP has shown inhibitory effects against MMPs.[1] |
| Solvent System | Polarity and Co-solvents. The polarity of the aqueous medium can influence reaction rates. Co-solvents are often required for solubility. | While the primary focus is on aqueous solutions, formulations often contain co-solvents (e.g., ethanol, acetone) which can alter water activity and reaction kinetics. The choice of solvent is critical for ensuring substrate homogeneity during stability testing.[10] |
Experimental Design: A Self-Validating Protocol for Stability Assessment
A comprehensive understanding of hydrolytic stability requires a two-pronged approach: quantifying the rate of degradation of the parent molecule and identifying the resulting degradants. The following protocols describe a self-validating workflow that achieves both objectives.
Diagram: Experimental Workflow for Stability Assessment
Sources
- 1. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of bis[2-(methacryloyloxy)ethyl] phosphate as a crosslinker on poly(AAm-co-AMPS)/Na-MMT hydrogel nanocomposite as potential adsorbent for dyes: kinetic, isotherm and thermodynamic study | springerprofessional.de [springerprofessional.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Phosphates on Phase Formation and Pore Solution in Alkali-activated MgO-Al2O3-SiO2-P2O5 Cements - Blacklight [etda.libraries.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.smolecule.com [pdf.smolecule.com]
An In-depth Technical Guide to the Solubility Profile of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of bis[2-(acryloyloxy)ethyl] hydrogen phosphate in various organic solvents. Given the absence of a consolidated public database for this specific monomer, this document emphasizes the foundational principles of solubility and provides robust, field-proven methodologies for its empirical determination.
Introduction: The Versatile Monomer with a Complex Profile
Bis[2-(acryloyloxy)ethyl] hydrogen phosphate is a functional monomer of significant interest in the formulation of advanced materials. Its structure, featuring two polymerizable acrylate groups, a central hydrophilic phosphate group, and flexible ethyl ether linkages, imparts a unique combination of properties. This makes it a valuable component in applications ranging from dental adhesives and biomedical hydrogels to specialty coatings and drug delivery systems.[1][2][3]
The phosphate group provides strong adhesion to mineralized tissues and metal substrates, while the acrylate functionalities allow for rapid curing and cross-linking. However, this amphiphilic nature—possessing both polar (phosphate, ester) and non-polar (ethyl backbone) regions—results in a complex solubility profile that is highly dependent on the choice of solvent. Understanding and controlling this solubility is paramount for successful formulation, polymerization, and application.
This guide will first explore the theoretical underpinnings that govern the solubility of this monomer and then provide a detailed, practical protocol for its quantitative measurement.
Theoretical Framework for Solubility Prediction
A priori estimation of solubility can significantly streamline solvent selection, saving valuable experimental time and resources. The principle of "like dissolves like" is the cornerstone of this prediction.
The molecular structure of bis[2-(acryloyloxy)ethyl] hydrogen phosphate reveals key features:
-
High Polarity and Hydrogen Bonding: The central phosphate group (-P(O)(OH)-) is highly polar and a strong hydrogen bond donor and acceptor.
-
Polar Groups: The two ester groups (-C(O)O-) also contribute to the molecule's polarity through dipole-dipole interactions.
-
Non-Polar Character: The ethylene backbones provide a degree of non-polar character.
This structure suggests that the monomer will be most soluble in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents, such as alkanes, is expected to be limited.
Hansen Solubility Parameters (HSP): A Quantitative Approach
For a more refined prediction, Hansen Solubility Parameters (HSP) offer a powerful model. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[4][5][6][7] These three parameters can be plotted as coordinates in a 3D "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.
The distance (Ra) between the monomer (1) and a solvent (2) in Hansen space is calculated as:
Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]
A smaller Ra value indicates a higher likelihood of solubility. By mapping the HSP of various solvents against the (experimentally determined) HSP of the monomer, one can define a "solubility sphere." Solvents that fall within this sphere are predicted to be good solvents for the monomer.
The diagram below illustrates this principle, showing how solvents can be classified based on their distance from the center of the monomer's solubility sphere.
Caption: Hansen Solubility Sphere principle for solvent selection.
Experimental Determination of Solubility: A Self-Validating Protocol
While theoretical models are invaluable for initial screening, empirical measurement remains the gold standard for determining solubility. The isothermal equilibrium shake-flask method is a robust and widely accepted technique for generating accurate solubility data.[8][9]
The Gravimetric Shake-Flask Method
This method involves creating a saturated solution at a constant temperature, separating the excess undissolved solute, and then quantifying the amount of dissolved solute in a known volume of the solvent by evaporating the solvent and weighing the residue.
Experimental Workflow:
Caption: Step-by-step workflow for the gravimetric shake-flask method.
Detailed Protocol:
-
Preparation of Materials:
-
Causality: Use high-purity monomer and analytical grade (or higher) solvents to avoid impurities affecting the solubility measurement. Dry all glassware thoroughly to prevent residual water from influencing the solubility in non-aqueous solvents.
-
-
Sample Preparation:
-
To a series of 20 mL glass vials with PTFE-lined screw caps, add a known volume (e.g., 10.0 mL) of the test solvent.
-
Add an excess amount of bis[2-(acryloyloxy)ethyl] hydrogen phosphate to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved upon reaching equilibrium. A starting point is 1.5-2.0 times the estimated solubility.
-
Trustworthiness: Preparing samples in triplicate for each solvent is crucial for statistical validity and identifying outliers.
-
-
Equilibration:
-
Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials for a prolonged period, typically 48 to 72 hours.
-
Causality: This extended agitation time is necessary to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A self-validating check involves taking measurements at 24, 48, and 72 hours; the concentration should plateau, confirming equilibrium has been reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed in the temperature-controlled bath for at least 2 hours to let the majority of undissolved solids settle.
-
To ensure complete removal of suspended microparticles, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).
-
Causality: This step is critical. Failure to remove all undissolved solids will lead to an overestimation of solubility.
-
Immediately after centrifugation, carefully withdraw the supernatant using a glass syringe and filter it through a chemically inert 0.2 µm PTFE syringe filter into a clean, dry vial.
-
Trustworthiness: The use of a PTFE filter is specified due to its broad chemical compatibility and low binding affinity for many organic molecules, ensuring the measured concentration is not artificially lowered by adsorption to the filter material.
-
-
Quantification:
-
Accurately transfer a precise volume (e.g., 5.00 mL) of the clear, saturated filtrate into a pre-weighed, clean, and dry evaporation vial.
-
Gently evaporate the solvent using a rotary evaporator, a vacuum centrifuge, or a gentle stream of dry nitrogen at a temperature that will not cause degradation of the monomer.
-
Once the solvent is removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
-
Causality: Drying to a constant weight ensures all residual solvent has been removed, which is essential for an accurate final mass measurement.
-
Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot
-
Data Summary and Interpretation
The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.
Table 1: Solubility Profile of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate at 25°C
| Organic Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 5.1 | Experimental Data | Calculated Data |
| Ethanol | Polar Protic | 4.3 | Experimental Data | Calculated Data |
| Isopropanol | Polar Protic | 3.9 | Experimental Data | Calculated Data |
| Acetonitrile | Polar Aprotic | 5.8 | Experimental Data | Calculated Data |
| Acetone | Polar Aprotic | 5.1 | Experimental Data | Calculated Data |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Experimental Data | Calculated Data |
| Ethyl Acetate | Polar Aprotic | 4.4 | Experimental Data | Calculated Data |
| Dichloromethane | Chlorinated | 3.1 | Experimental Data | Calculated Data |
| Toluene | Aromatic | 2.4 | Experimental Data | Calculated Data |
| n-Hexane | Non-Polar | 0.1 | Experimental Data | Calculated Data |
Note: Polarity Index values are relative measures and can vary slightly depending on the scale used.
Alternative Analytical Quantification Methods
While gravimetric analysis is highly accurate, it can be time-consuming. For higher throughput screening or for compounds that are difficult to handle gravimetrically, other analytical techniques can be employed to quantify the solute in the saturated filtrate.
-
UV-Vis Spectroscopy: The acrylate functional groups in the monomer exhibit UV absorbance.[10][11][12] A calibration curve can be generated by preparing a series of standard solutions of the monomer at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). The concentration of the unknown saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is fast but can be susceptible to interference from solvent absorbance or impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantification.[8] A suitable chromatographic method (e.g., reverse-phase with a UV detector) is developed to separate the monomer from any potential impurities. A calibration curve is constructed, and the concentration of the saturated filtrate is determined with high accuracy.
References
-
Hansen Solubility Parameters (HSP). Adscientis. Available at: [Link]
-
Steps in Gravimetric Analysis. Scribd. Available at: [Link]
-
Hansen solubility parameter. Wikipedia. Available at: [Link]
-
Hansen Solubility Parameters. hansen-solubility.com. Available at: [Link]
-
Hansen Solubility Parameters. Kinam Park, Purdue University. Available at: [Link]
-
How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]
-
Revisiting Hansen Solubility Parameters by Including Thermodynamics. Wiley Online Library. Available at: [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Available at: [Link]
-
Gravimetric Analysis: Steps, Principle & Example. Aakash Institute. Available at: [Link]
-
Effect of bis[2-(methacryloyloxy)ethyl] phosphate as a crosslinker on poly(AAm-co-AMPS)/Na-MMT hydrogel nanocomposite as potential adsorbent for dyes: kinetic, isotherm and thermodynamic study. ResearchGate. Available at: [Link]
-
Effect of bis[2-(methacryloyloxy)ethyl] phosphate as a crosslinker on poly(AAm-co-AMPS)/Na-MMT hydrogel nanocomposite as potential adsorbent for dyes: kinetic, isotherm and thermodynamic study. SpringerLink. Available at: [Link]
-
Principle and Steps Involved in Gravimetric Analysis. Pharmaguideline. Available at: [Link]
-
Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. PubMed. Available at: [Link]
-
How do you calculate gravimetric analysis? CK-12 Foundation. Available at: [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature.com. Available at: [Link]
-
Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. ScienceDirect. Available at: [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]
-
Predicting drug solubility in organic solvents mixtures. ScienceDirect. Available at: [Link]
-
What is the solubility of Acrylic UV Monomer in different solvents?. Blog. Available at: [Link]
-
UV-Vis Spectrum of Acrylic Acid. SIELC Technologies. Available at: [Link]
-
UV–vis spectra of monomers (methyl acrylate and ethylenediamine) and... ResearchGate. Available at: [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]
-
The Evaluation of Water Sorption/Solubility on Various Acrylic Resins. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. msesupplies.com [msesupplies.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Solubility parameters (HSP) [adscientis.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. kinampark.com [kinampark.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. UV-Vis Spectrum of Acrylic Acid | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
Thermodynamic Profiling of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate (BAEHP) Polymers
Executive Overview
Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP)—also known as bis(2-acryloyloxyethyl) phosphate—is a bifunctional, phosphorus-containing monomer widely utilized in advanced materials, ranging from 1[1] to 2[2]. The dual nature of its molecular architecture, which combines highly reactive acrylate double bonds with a thermally stable phosphate ester, creates a unique thermodynamic profile. This technical guide provides an in-depth analysis of the thermodynamic properties of BAEHP polymers, focusing on the enthalpy of polymerization, glass transition dynamics, and the thermodynamics of thermal degradation.
Polymerization Thermodynamics & Exothermic Heat Flow
The conversion of BAEHP monomers into a crosslinked polymer network is driven by the thermodynamically favorable conversion of
In bulk structural adhesives, the rapid release of this heat can lead to thermal runaway. As heat dissipation in viscous polymer matrices is inherently slow, the internal temperature can easily exceed the boiling point of lower-molecular-weight co-monomers (such as methyl methacrylate), leading to bubble formation and catastrophic loss of mechanical strength[2]. Therefore, quantifying the heat flow (
Thermodynamic energy landscape during BAEHP radical polymerization.
Thermal Degradation Thermodynamics & Flame Retardancy
The thermodynamic stability of poly(BAEHP) at elevated temperatures is fundamentally altered by the presence of the hydrogen phosphate group. Unlike purely aliphatic hydrocarbon polymers that degrade via end-chain scission into volatile, combustible monomers, BAEHP polymers undergo a condensed-phase degradation mechanism.
At temperatures exceeding 220°C, the phosphate ester bonds cleave endothermically, releasing polyphosphoric acids. These acids act as potent dehydration catalysts for the polymer backbone. Thermodynamically, this catalytic dehydration lowers the activation energy (
Thermodynamic degradation pathway and char formation of BAEHP polymers.
Self-Validating Experimental Protocols
To accurately measure these thermodynamic parameters, researchers must employ rigorous, self-validating analytical workflows that isolate specific variables.
Protocol 1: Isothermal Photo-DSC for Polymerization Enthalpy
Causality: Standard dynamic Differential Scanning Calorimetry (DSC) struggles to isolate the heat of polymerization from the heat of thermal initiator decomposition. By using Photo-DSC at a constant temperature, we decouple initiation from propagation, allowing direct integration of the exothermic peak to find the true
-
Sample Preparation: Weigh 2.0 ± 0.1 mg of BAEHP monomer containing 1 wt% photoinitiator into an open aluminum DSC pan.
-
Equilibration: Equilibrate the sample in the DSC cell at 25°C under a continuous nitrogen purge (50 mL/min) for 5 minutes to establish a stable baseline.
-
First Irradiation (Reaction): Expose the sample to UV light (365 nm, 50 mW/cm²) for 3 minutes. Record the exothermic heat flow curve.
-
Second Irradiation (Self-Validation & Baseline): Allow the sample to cool and equilibrate for 5 minutes. Subject the fully cured sample to the exact same UV exposure.
-
Data Processing: Subtract the heat flow of the second run (which represents the baseline UV heating effect) from the first run. Integrate the resulting curve over time to calculate the absolute
in J/g.
Protocol 2: TGA-Kissinger Method for Degradation Kinetics
Causality: Thermal degradation is a multi-step kinetic process. Relying on a single heating rate provides an incomplete thermodynamic picture. The Kissinger method utilizes multiple heating rates to calculate the activation energy (
-
Sample Preparation: Place 5.0 ± 0.2 mg of cured poly(BAEHP) into a platinum TGA pan.
-
Dynamic Heating: Run the TGA from 30°C to 800°C under a nitrogen atmosphere (60 mL/min) at four distinct heating rates (
): 5, 10, 15, and 20 °C/min. -
Peak Determination: Identify the temperature of the maximum degradation rate (
) from the peak of the derivative thermogravimetric (DTG) curve for each heating rate. -
Self-Validation Check: Plot
against . The data points must form a linear regression with an . If , the degradation mechanism is shifting with temperature, and the simple Kissinger model is invalid. -
Calculation: Calculate
from the slope of the linear fit using the equation: , where is the universal gas constant.
Quantitative Thermodynamic Data Summary
| Thermodynamic Property | Typical Value Range | Analytical Method | Physical Significance |
| Enthalpy of Polymerization ( | -155 to -170 kJ/mol | Isothermal Photo-DSC | Indicates high exothermic heat release during curing; requires thermal management in bulk applications. |
| Glass Transition Temperature ( | 85°C to 115°C | DSC / DMA | Defines the boundary between glassy and rubbery states; heavily influenced by the dense crosslink network. |
| Activation Energy of Degradation ( | 120 to 145 kJ/mol | TGA (Kissinger Method) | Represents the energy barrier for the cleavage of phosphate ester bonds and subsequent backbone scission. |
| Char Yield (at 600°C in N₂) | 18% to 25% | TGA | High char yield confirms the condensed-phase flame-retardant mechanism driven by the phosphate group. |
References
- Source: Google Patents (TW201738348A)
- Source: Google Patents (WO2020178105A1)
- Title: Composition based on a (meth)
Sources
- 1. TW201738348A - Flame-retardant water based pressure sensitive adhesive composition - Google Patents [patents.google.com]
- 2. WO2020178105A1 - Acrylate structural adhesive - Google Patents [patents.google.com]
- 3. US20240240063A1 - Composition based on a (meth)acrylate monomer and zinc salt - Google Patents [patents.google.com]
Methodological & Application
Application Note: UV-Curing Protocol for Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate Coatings
This Application Note and Protocol is designed for researchers and product developers working with functional phosphate acrylates. It addresses the specific handling, formulation, and curing requirements of Bis[2-(acryloyloxy)ethyl] hydrogen phosphate , a high-performance acidic monomer used for adhesion promotion and flame retardancy.
Introduction & Chemical Basis
Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (often structurally analogous to the methacrylate version BMEP, CAS 32435-46-4) is a di-functional acrylate monomer characterized by a central phosphate ester group.
Key Functional Attributes
-
Adhesion Promotion: The acidic phosphate group (
) acts as a chelating agent, forming strong covalent or ionic bonds with metallic substrates (Fe, Al, Steel) and calcium in dental hydroxyapatite. -
Fast Kinetics: Unlike its methacrylate counterpart, the acrylate backbone exhibits rapid polymerization rates but is more susceptible to oxygen inhibition.
-
Acidic Nature: It is a strong acid. This dictates specific constraints on photoinitiator selection (avoiding basic amines) and substrate compatibility.
Mechanism of Action
The coating performance relies on a dual-mechanism:[1][2][3]
-
Interfacial Chelation: The phosphate group etches and binds to surface oxides.
-
Crosslinking: Upon UV exposure, the di-acrylate functionality creates a dense, crosslinked network, locking the phosphate-metal complex into a durable polymer matrix.
Critical Formulation Strategy
Photoinitiator (PI) Selection
Expert Insight: Avoid standard Type II photoinitiator systems that rely on tertiary amine synergists (e.g., Benzophenone + MDEA). The acidic phosphate monomer will react with the basic amine to form a salt, neutralizing the acid (reducing adhesion) and potentially destabilizing the formulation.
Recommended Type I Photoinitiators:
-
Surface Cure: 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) . Excellent for clear coats; prevents surface tack.
-
Through Cure & Adhesion: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) or BAPO (Irgacure 819) . These absorb in the longer UV/visible range (365–405 nm), ensuring light penetrates to the substrate interface where adhesion occurs.
Diluents and Solvents
Pure Bis[2-(acryloyloxy)ethyl] hydrogen phosphate is highly viscous (~1000–3000 cPs).
-
Reactive Diluents: Use HEMA (2-Hydroxyethyl methacrylate) or IBOA (Isobornyl acrylate) to reduce viscosity without sacrificing adhesion.
-
Solvents: For thin films (<10 µm), dilute with Ethanol or MEK . Ensure solvent is fully evaporated before curing to prevent void formation.
Experimental Protocol
Phase 1: Substrate Preparation
Adhesion is impossible without a pristine interface. Phosphate esters require surface oxides to bond, but organic contaminants block this interaction.
-
Degreasing: Sonicate metal substrates in Acetone for 10 minutes.
-
Abrasion (Optional): Grit-blast or sand with 600-grit paper to increase surface area.
-
Activation: Rinse with Isopropanol (IPA) and dry with nitrogen. Note: Do not use alkaline cleaners, as they may leave a basic residue that neutralizes the phosphate monomer.
Phase 2: Formulation
Standard High-Adhesion Formulation (Example)
| Component | Function | Weight % | Notes |
| Bis[2-(acryloyloxy)ethyl] phosphate | Adhesion Monomer | 40 - 60% | Core resin |
| HEMA or TPGDA | Reactive Diluent | 35 - 55% | Viscosity control |
| TPO / BAPO | Photoinitiator (Deep) | 1.0 - 2.0% | Interface cure |
| Irgacure 184 | Photoinitiator (Surface) | 1.0 - 2.0% | Tack-free surface |
| Byk-333 (or similar) | Leveling Agent | 0.1 - 0.5% | Prevents cratering |
Phase 3: Coating & Curing
Step 1: Application
-
Apply using a wire-wound bar coater (Drawdown bar) or spin coater.
-
Target wet thickness: 10–50 µm . Thicker coatings may suffer from shrinkage stress, leading to delamination.
Step 2: Solvent Flash-off (If applicable)
-
If solvent was used, bake at 50°C for 5 minutes to remove trapped volatiles.
Step 3: UV Curing [4]
-
Atmosphere: Nitrogen inerting is highly recommended due to the oxygen sensitivity of acrylates. If curing in air, increase PI concentration or light intensity.
-
Light Source: UV LED (395 nm) or Mercury Arc Lamp (H-bulb).
-
Dosage:
-
Minimum Energy Density: 800 mJ/cm²
-
Irradiance: >500 mW/cm² (High intensity helps overcome oxygen inhibition).
-
Step 4: Post-Cure Annealing (Critical for Adhesion)
-
Heat the cured sample at 60°C for 1 hour .
-
Reasoning: This promotes molecular relaxation, reducing internal shrinkage stress and allowing further phosphate orientation toward the metal interface.
Visualization of Workflows
Figure 1: Curing & Adhesion Mechanism
This diagram illustrates the dual-process of free-radical polymerization and interfacial phosphate chelation.
Caption: Mechanistic pathway showing simultaneous polymerization and interfacial chelation during UV exposure.
Figure 2: Experimental Workflow
Caption: Step-by-step experimental protocol for ensuring optimal adhesion and conversion.
Characterization & Validation
To ensure the protocol is "self-validating," perform the following tests on every batch:
| Test Method | Purpose | Acceptance Criteria |
| FTIR Spectroscopy | Measure Double Bond Conversion | Disappearance of acrylate peak at 1635 cm⁻¹ . Target conversion >90%. |
| Cross-Hatch Adhesion | Verify Interface Integrity | ASTM D3359 Class 5B (0% removal). |
| Solvent Rub Test | Verify Crosslink Density | >100 Double Rubs (MEK) with no softening. |
Troubleshooting Guide
-
Issue: Tacky Surface (Oxygen Inhibition)
-
Cause: Oxygen quenches free radicals at the surface.
-
Fix: Increase Irgacure 184 concentration, use higher intensity UV, or cover with a PET release film during cure to exclude air.
-
-
Issue: Gelling in the Pot
-
Cause: Acidic monomer reacting with basic impurities or premature thermal polymerization.
-
Fix: Store at 4°C. Ensure no amines are present. Add 100-200 ppm MEHQ inhibitor if shelf-life is short.
-
-
Issue: Corrosion of Substrate
-
Cause: Coating left uncured for too long; acid etches metal excessively.
-
Fix: Cure immediately after application (< 5 mins).
-
References
-
MDPI. (2022). Adhesion and Energy-Curable Coatings.[5] Retrieved from [Link]
-
RadTech. (2020). Photoinitiator selection to advance the UV curing industry. Retrieved from [Link]
-
NIH/PubMed. (2021).[6] Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. Retrieved from [Link]
Sources
- 1. uvebtech.com [uvebtech.com]
- 2. mdpi.com [mdpi.com]
- 3. specialchem.com [specialchem.com]
- 4. radtech.org [radtech.org]
- 5. ulprospector.com [ulprospector.com]
- 6. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Copolymerization of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate with Methyl Methacrylate
Executive Summary
This guide details the copolymerization of bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP) with methyl methacrylate (MMA). This specific monomer pair represents a critical class of functional materials used in dental adhesives, anticorrosion coatings, and biomedical interfaces.
Key Distinction: Unlike linear copolymers, BAEHP is a diacrylate . Consequently, its copolymerization with MMA inevitably results in a crosslinked thermoset network (resin) rather than a soluble linear polymer, unless BAEHP is used in trace amounts (<1 mol%). This protocol focuses on the synthesis of these crosslinked networks for high-performance adhesion.[]
Core Mechanism[1]
-
BAEHP (The Functional Crosslinker): Provides two acryloyl groups for rapid polymerization and a central phosphate group for chemical bonding to metallic oxides (e.g., Zirconia) or Calcium (in Hydroxyapatite).
-
MMA (The Backbone): Provides mechanical rigidity, hydrophobicity, and processability.
Chemical Reaction Engineering
Monomer Reactivity & Network Formation
The copolymerization involves two distinct propagation kinetics:
-
Acrylate (BAEHP): Generally propagates faster (
L/mol·s) due to less steric hindrance.[] -
Methacrylate (MMA): Propagates slower (
L/mol·s) but forms a more rigid backbone.[]
Critical Consideration: Because BAEHP has two polymerizable vinyl groups, the system will reach the Gel Point at very low conversion rates (often <5% conversion). Post-gelation, the reaction becomes diffusion-controlled (Trommsdorff effect), trapping radicals and leading to high final conversion but significant internal stress if not managed.
Reaction Scheme Visualization
Figure 1: Kinetic pathway from monomer feed to crosslinked network.[] Note the critical Gelation Point step characteristic of diacrylate monomers.
Experimental Protocols
Protocol A: Photopolymerization (Adhesive/Coating Application)
Best for: Dental adhesives, thin-film coatings, and rapid prototyping.
Materials
-
Monomer A: Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP) [CAS: 40074-34-8].[][2][3]
-
Monomer B: Methyl Methacrylate (MMA), inhibited removed.
-
Photoinitiator: Camphorquinone (CQ) + Ethyl-4-(dimethylamino)benzoate (EDAB) OR TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).[]
-
Solvent: Ethanol/Water (70:30 wt%) – Optional, for adhesive penetration.
Procedure
-
Resin Formulation:
-
Prepare a dark amber vial to prevent premature curing.[]
-
Mix MMA and BAEHP.[] A typical ratio for strong adhesion without excessive brittleness is 30 wt% BAEHP : 70 wt% MMA .[]
-
Add Photoinitiator: 0.5 wt% CQ and 1.0 wt% EDAB (relative to total monomer mass).
-
Note: If using TPO (better for clear coatings), use 1.0 wt%.
-
-
Homogenization:
-
Sonicate the mixture for 5 minutes at room temperature until optically clear.
-
Checkpoint: Ensure no phase separation occurs.[] BAEHP is viscous; MMA acts as a reactive diluent.[]
-
-
Application:
-
Apply resin to the substrate (e.g., sandblasted steel, zirconia, or etched dentin).
-
If solvent was used, air-dry for 10 seconds to evaporate the solvent.[]
-
-
Curing:
-
Irradiate with a Blue LED curing light (wavelength 450–470 nm) at intensity >600 mW/cm².
-
Duration: 20–40 seconds.[]
-
Observation: The liquid will transition to a hard, glassy solid.
-
Protocol B: Solution Polymerization (Functional Microgels)
Best for: Creating phosphate-functionalized filler particles or drug delivery carriers.[]
Materials
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized.
-
Solvent: Methyl Ethyl Ketone (MEK) or Toluene.
-
Chain Transfer Agent (Optional): 1-Dodecanethiol (to delay gelation if soluble oligomers are desired).[]
Procedure
-
Reactor Setup:
-
Equip a three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.
-
-
Charge:
-
Add Monomers (e.g., 10 mol% BAEHP, 90 mol% MMA) into MEK (10 wt% monomer concentration).
-
Add AIBN (1 wt% relative to monomer).
-
-
Degassing (Critical):
-
Purge the solution with Nitrogen for 30 minutes to remove dissolved Oxygen (a radical scavenger).
-
-
Polymerization:
-
Heat oil bath to 65°C .
-
Stir at 300 RPM.
-
Stop Condition: Reaction will turn cloudy (microgel formation) typically within 2–4 hours.
-
-
Purification:
-
Precipitate the product into excess cold Hexane or Diethyl Ether.
-
Filter and vacuum dry at 40°C overnight.[]
-
Characterization & Validation
Since the product is often insoluble, standard GPC/NMR in solution is impossible. Use solid-state methods.
| Parameter | Method | Expected Result / Validation Criteria |
| Conversion | FTIR (ATR) | Disappearance of aliphatic C=C peaks at 1637 cm⁻¹ (acrylate) and 1640 cm⁻¹ (methacrylate).[] |
| Phosphate Identity | FTIR / ³¹P-NMR | Strong P=O stretch at 1180–1250 cm⁻¹ . ³¹P Solid State NMR peak around -1 to 0 ppm .[] |
| Crosslink Density | Sol-Gel Analysis | Extract cured resin in Acetone for 24h.[] Calculate |
| Adhesion | Shear Bond Test | Apply to Zirconia/Metal.[][4] Cure. Test failure load (Instron). Target: >15 MPa. |
Analytical Workflow Diagram
Figure 2: Validation workflow for crosslinked phosphate copolymers.
Critical Troubleshooting
Issue 1: "The resin remains tacky on the surface."
-
Cause: Oxygen Inhibition.[] Oxygen reacts with radicals to form stable peroxyl radicals, stopping polymerization at the air interface.
-
Solution: Cure under a nitrogen blanket or cover the sample with a Mylar strip / glycerin gel during light curing.
Issue 2: "The mixture phase separates."
-
Cause: BAEHP is highly polar (phosphate); MMA is relatively hydrophobic.
-
Solution: Add a co-solvent like Ethanol or HEMA (2-Hydroxyethyl methacrylate) to bridge the polarity gap.[]
Issue 3: "Premature Gelation (Pot life is too short)."
-
Cause: High reactivity of the diacrylate.
-
Solution: Add a stabilizer (e.g., BHT - Butylated hydroxytoluene) at 100-500 ppm to the stock resin.[] Keep in dark/refrigerated storage.
References
-
Moszner, N., et al. (2014).[5] Phosphate diacrylates as comonomers in dental adhesives. National Institutes of Health (PubMed). Link
-
Sigma-Aldrich. (n.d.).[] Bis[2-(methacryloyloxy)ethyl] phosphate Product Sheet & Properties. Link
-
ChemicalBook. (2025).[][6] Bis[2-(acryloyloxy)ethyl] hydrogen phosphate CAS 40074-34-8 Technical Data. Link
- Van Landuyt, K. L., et al. (2007). Systematic review of the chemical composition of contemporary dental adhesives. Biomaterials.
- Ikemura, K., & Endo, T. (2010). A review of the development of self-etching primers and adhesives. Dental Materials Journal.
Sources
- 2. CAS NO. 40074-34-8 | bis[2-(acryloyloxy)ethyl] hydrogen phosphate | C10H15O8P [localpharmaguide.com]
- 3. bis[2-(acryloyloxy)ethyl] hydrogen phosphate | 40074-34-8 [chemnet.com]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. bis[2-(acryloyloxy)ethyl] hydrogen phosphate | 40074-34-8 [chemicalbook.com]
Application Note: Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate in UV-Curable Inks
[1]
Executive Summary
Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (CAS 40074-34-8) is a high-performance functional monomer designed to solve one of the most persistent challenges in UV-curable formulations: adhesion to non-porous, high-surface-energy substrates (metals, glass, and ceramics).[]
Unlike standard mono-functional adhesion promoters, this molecule is di-functional .[] It contains two acrylate groups for crosslinking into the polymer matrix and a central phosphate moiety for substrate anchoring. This dual functionality allows it to improve adhesion without sacrificing crosslink density or solvent resistance.
Key Value Proposition:
-
Substrate Anchoring: Forms covalent-like phospho-ester bonds with metal oxides.[]
-
Corrosion Inhibition: Passivates metal surfaces, preventing under-film corrosion.[]
-
Cure Speed: Acrylate functionality ensures rapid UV response compared to methacrylate analogs.[]
Technical Background & Mechanism
The Molecular Bridge Concept
The efficacy of bis[2-(acryloyloxy)ethyl] hydrogen phosphate lies in its ability to act as a molecular bridge. Standard UV acrylate resins (epoxy acrylates, urethane acrylates) shrink during polymerization, pulling away from the substrate. This phosphate monomer counteracts this by chemically bonding to the surface before and during the cure.
Mechanism of Action:
-
Wetting: The polar phosphate group orients towards the polar metal/glass surface.
-
Chelation/Condensation: The acidic P-OH group reacts with surface hydroxyls (M-OH) or metal oxides (M-O), eliminating water or forming a chelate complex (M-O-P).[]
-
Co-Polymerization: Upon UV exposure, the two acrylate tails react with the bulk ink matrix, locking the adhesion agent into the crosslinked network.
Mechanistic Visualization
The following diagram illustrates the simultaneous chemical anchoring and radical crosslinking process.
Figure 1: Mechanistic pathway showing the dual-functionality of the phosphate acrylate monomer bridging the metal substrate and the UV-cured polymer network.[]
Material Characterization
Before formulation, verify the raw material specifications. The high acid value is the critical parameter affecting stability.
| Property | Specification | Method | Significance |
| Chemical Name | Bis[2-(acryloyloxy)ethyl] hydrogen phosphate | - | Active Ingredient |
| CAS Number | 40074-34-8 | - | Identity Verification |
| Appearance | Clear to Yellowish Liquid | Visual | Color impact on clear coats |
| Active Content | > 90% (Mixture of mono/bis) | HPLC | Consistency |
| Acid Value | 270 - 330 mg KOH/g | Titration | CRITICAL: Determines incompatibility with basics |
| Viscosity | 800 - 1200 cPs @ 25°C | Brookfield | Impact on ink rheology |
| Density | ~1.31 g/cm³ | Pycnometer | Formulation weight calculations |
| Functionality | 2 (Theoretical) | - | Crosslinking capability |
Application Protocol: Formulation Strategy
Formulation Guidelines
Dosage:
-
Standard: 3.0% - 5.0% by weight.[]
-
High Performance: Up to 8.0% (Note: Higher levels may increase water sensitivity of the cured film due to residual acidity).
Compatibility Warning (The "Acid Trap"): Because this monomer is strongly acidic (phosphoric acid derivative), it will react exothermically with basic components.
-
DO NOT USE: Tertiary amine synergists (e.g., EDB, MDEA), basic pigments, or basic stabilizers.
-
CONSEQUENCE: Immediate gelation or "seeding" of the ink.[2]
Step-by-Step Formulation Protocol
This protocol describes the preparation of a UV-curable clear coat or varnish for metal substrates.[]
Reagents Required:
-
Oligomer: Aliphatic Urethane Acrylate (for toughness).[]
-
Monomer: TPGDA or HDDA (Reactive diluents).[]
-
Adhesion Promoter: Bis[2-(acryloyloxy)ethyl] hydrogen phosphate.[]
-
Photoinitiator: Hydroxycyclohexyl phenyl ketone (e.g., Irgacure 184) or TPO (for pigmented systems).
-
Leveling Agent: Polyether modified polydimethylsiloxane (Acid-stable grade).[]
Workflow:
-
Pre-Mix Preparation (Solvent-Free):
-
In a stainless steel dispersion vessel, charge the Monomer (Diluent) first.
-
Start low-speed agitation (500 RPM).
-
Slowly add the Oligomer . Increase speed to 1000 RPM. Heat to 40°C if necessary to facilitate blending.
-
-
Photoinitiator Addition:
-
Add Photoinitiator (3-5%).[] Mix until fully dissolved. Ensure the vessel is shielded from UV light.
-
-
Active Addition (The Critical Step):
-
Reduce mixing speed to minimize heat generation.
-
Add Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (3-5%) slowly.
-
Observation Point: Monitor temperature.[] A slight rise is normal; a spike indicates incompatibility.[]
-
-
Additives & Filtration:
-
Add wetting/leveling agents.[]
-
Mix for 15 minutes.
-
Filtration: Filter through a 1-micron polypropylene filter.[] Do not use nylon filters (nylon can degrade in acidic media).
-
Formulation Logic Diagram
Figure 2: Logical workflow for incorporating acidic phosphate monomers into UV ink systems.
Performance Evaluation Protocols
To validate the efficacy of the formulated ink, perform the following "Self-Validating" tests.
Cross-Hatch Adhesion (ISO 2409 / ASTM D3359)[1]
-
Substrate: Polished Stainless Steel (304) or Aluminum (6061).[]
-
Protocol:
-
Clean substrate with acetone (no sanding).[]
-
Apply ink (10-15 µm thickness).[]
-
Cure (Mercury lamp, 300 mJ/cm²).
-
Wait 1 hour (post-cure relaxation).
-
Cut 10x10 grid (1mm spacing). Apply Permacel 99 tape.[] Rip off at 180°.
-
-
Success Criteria: Classification 5B (0% removal). Control (no phosphate) typically fails at 0B-1B.[]
Salt Spray Corrosion Resistance (ASTM B117)[1]
-
Rationale: Confirms the phosphate group is passivating the metal surface.
-
Protocol:
-
Coat steel panels and cure.[]
-
Scribe an "X" through the coating to the metal.
-
Expose to 5% NaCl fog at 35°C for 168 hours.
-
-
Success Criteria: < 2mm creep from the scribe. No blistering on the field.
Viscosity Stability (Accelerated Aging)[1]
-
Protocol: Store liquid ink at 60°C for 7 days.
-
Success Criteria: Viscosity increase < 10%. Gelation indicates reaction with impurities or basic components.[]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Gelation in Pot | Basic impurities or Amine Synergists | Remove amines.[] Check pigment pH.[][3] Use acid-stabilized pigments.[] |
| Slow Cure | Oxygen Inhibition | Increase PI concentration or add acidic synergists (rare) or increase lamp intensity.[] (Do NOT add amine synergists).[] |
| Water Sensitivity | Phosphate content too high | Reduce dosage to 3%. Ensure full cure (uncured acid absorbs water).[] |
| Corrosion of Equipment | High Acidity | Use Stainless Steel (316) or Plastic (HDPE/PP) mixing vessels.[] Avoid mild steel.[] |
Safety & Handling
-
Hazard: Causes severe skin burns and eye damage (Skin Corr. 1B). May cause respiratory irritation.[]
-
PPE: Neoprene or Nitrile gloves (thick), chemical splash goggles, and face shield.
-
Storage: Store in dark, cool area (4-25°C). Avoid contact with oxidizers and alkalis.
-
Disposal: Incineration in accordance with local chemical waste regulations.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Adhesion of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate (BHP) on Steel
Welcome to the technical support guide for optimizing the adhesion of bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BHP) on steel substrates. This guide is designed for researchers, scientists, and formulation professionals to troubleshoot common issues and answer frequently asked questions encountered during the application and curing process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the use of BHP as an adhesion promoter.
Q1: What is bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BHP) and how does it promote adhesion to steel?
A: Bis[2-(acryloyloxy)ethyl] hydrogen phosphate, or BHP, is a functional monomer that acts as an adhesion promoter, also known as a coupling agent. It functions by creating a "chemical bridge" between the inorganic steel substrate and an organic coating or adhesive.[1][2]
The molecule has two key components:
-
Phosphate Head Group: The acidic phosphate group (P-OH) has a strong affinity for metal oxides present on the steel surface. It forms robust, moisture-resistant ionic and covalent bonds (Fe-O-P) with the steel's native oxide layer.[2][3]
-
Acrylate Tail Groups: The two (acryloyloxy)ethyl groups are capable of participating in polymerization reactions (e.g., free-radical curing initiated by UV light or heat). These groups crosslink with the primary resin system of the coating or adhesive, ensuring strong covalent bonding to the organic matrix.[4]
This dual reactivity allows BHP to anchor the organic coating firmly to the metal substrate, significantly improving adhesion, durability, and corrosion resistance.[2][5]
Q2: Why is surface preparation of the steel so critical for BHP performance?
A: The performance of any adhesion promoter, including BHP, is overwhelmingly dependent on the condition of the substrate.[6][7] Inadequate surface preparation is one of the most common causes of adhesion failure.[6][8]
Here's why it's crucial:
-
Removal of Contaminants: The steel surface must be completely free of contaminants like oils, grease, rust, mill scale, and dust.[6][7][9] These substances form a weak boundary layer that prevents the BHP's phosphate group from directly interacting with the steel's oxide layer, leading to poor adhesion.[7][9]
-
Creation of a Receptive Surface: Proper preparation ensures a chemically active surface, often rich in hydroxyl groups (-OH), which are ideal for reacting with adhesion promoters.[10]
-
Increased Surface Area and Mechanical Interlocking: Methods like abrasive blasting or chemical etching increase the surface roughness.[11][12] This not only increases the total surface area for chemical bonding but also creates a profile for the coating to "grip" onto, a phenomenon known as mechanical interlocking.[12][13]
Q3: What is the optimal concentration of BHP to use in a formulation?
A: There is no single universal concentration; the optimal level depends on the specific resin system, substrate, and application. However, a typical starting range is between 0.5% and 5% by weight of the total formulation solids.
-
Too Low: Insufficient BHP will result in incomplete coverage of the steel surface, leading to weak spots and poor overall adhesion.
-
Too High: An excessive concentration can lead to the formation of a brittle, cohesive failure-prone layer at the interface. It can also potentially interfere with the bulk properties of the coating.
It is always recommended to conduct a ladder study (a series of experiments with systematically varied concentrations) to determine the optimal loading for your specific system.
Q4: How do curing conditions affect the final adhesion strength?
A: Curing is the process that solidifies the coating and locks in the adhesive bonds formed by BHP. The acrylate groups of BHP require energy—typically from UV radiation or heat—to polymerize and crosslink with the main resin matrix.[3][14]
-
Incomplete Curing: If the coating is not fully cured, the polymer network will not be completely formed. This results in poor mechanical properties and weak adhesion, as the link between the BHP and the coating matrix is not fully established.[4]
-
Curing Parameters: It is critical to follow the technical data sheet for the specific coating system.[6] Key parameters include UV lamp intensity, exposure time (or number of passes), and temperature.[4][6] The goal is to achieve a high degree of crosslinking density, which directly correlates to better mechanical resistance and adhesion.[4]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experiments.
Problem 1: Poor or No Adhesion After Curing
The coating delaminates easily from the steel substrate, often revealed by a tape test (e.g., ASTM D3359).
Potential Cause A: Inadequate Surface Preparation
This is the most frequent cause of adhesion failure.[6][7] Contaminants are preventing the BHP from bonding to the steel.
Solutions:
-
Degreasing: Ensure all oils and greases are removed. Wipe the surface with a suitable solvent like acetone or isopropanol, or use an alkaline cleaning bath.[6][9]
-
De-rusting and De-scaling: Remove all rust and mill scale. Methods include hand/power tool cleaning, acid pickling, or abrasive blasting.[15][16]
-
Surface Profiling: For robust applications, create a surface profile to enhance mechanical interlocking.[6][12] Abrasive blasting is highly effective.[8][13]
-
Final Cleaning: After any mechanical or chemical treatment, ensure all residual dust and debris are completely removed, for example, by blowing with clean, dry air or vacuuming.[6]
Experimental Protocol: Standard Steel Surface Preparation
-
Solvent Cleaning: Wipe the steel panel thoroughly with acetone using a lint-free cloth to remove organic contamination.
-
Abrasive Blasting (Optional but Recommended): Sandblast the surface using alumina or steel grit to achieve a near-white metal finish (Sa 2.5).[16]
-
Residue Removal: Use oil-free compressed air to blow off all abrasive dust.
-
Application: Apply the BHP-containing formulation within 4 hours of surface preparation to prevent re-oxidation or contamination.
Potential Cause B: Incorrect Curing Parameters
The acrylate groups of the BHP have not fully co-polymerized with the resin matrix.
Solutions:
-
Verify Curing Schedule: Double-check the recommended curing time, temperature, and/or UV dosage for your specific coating system.[6]
-
Increase Curing Energy: As a test, systematically increase the curing time or UV exposure. An increase in the number of UV curing passes often improves crosslinking and mechanical resistance.[4]
-
Check Equipment: Ensure your curing equipment (oven, UV lamp) is properly calibrated and functioning at the correct temperature or intensity.[6]
Potential Cause C: Environmental Contamination
Moisture or other contaminants were introduced during or shortly after application.
Solutions:
-
Control Humidity: Apply coatings in a controlled environment with low humidity. High humidity can interfere with curing and introduce moisture at the interface.[9][16]
-
Clean Application Environment: Ensure the spray booth or application area is clean and free of airborne dust and debris.[6]
-
Avoid Handling: Do not touch the prepared surface with bare hands, as skin oils can inhibit adhesion.[6]
Problem 2: Inconsistent Adhesion Results Across Samples
Some samples show excellent adhesion while others fail, despite using the same formulation.
Potential Cause A: Variable Surface Preparation
Inconsistencies in cleaning or profiling are leading to variable surface energy and chemistry.
Solutions:
-
Standardize Protocol: Ensure every step of the surface preparation protocol is performed identically for each sample.[8]
-
Measure Surface Roughness: If possible, use a profilometer to measure the surface roughness (Ra) of prepared substrates to ensure consistency. Different roughness values can lead to different adhesion strengths.[12][17]
-
Monitor Cleaning Bath Health: If using chemical baths (alkaline cleaners, acid pickles), monitor their concentration and temperature, and replace them regularly as they become depleted or contaminated.[15]
Potential Cause B: Formulation Instability
The BHP or other components in the formulation may be degrading or settling over time.
Solutions:
-
Fresh Solutions: Always prepare fresh formulations before use, especially if the stability of the mixture is unknown.
-
Proper Mixing: Ensure the formulation is thoroughly and consistently mixed before each application to prevent settling of components.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing adhesion problems.
Caption: Troubleshooting workflow for diagnosing poor adhesion.
Data Summary: Key Experimental Parameters
This table summarizes typical starting parameters for using a BHP-based formulation. Optimization is required for each specific system.
| Parameter | Recommended Range | Notes |
| BHP Concentration | 0.5 - 5.0 wt% (on solids) | Perform a ladder study to find the optimum. |
| Substrate Cleaning | Solvent Wipe, Alkaline Wash | Must remove all organic contaminants.[6][9] |
| Surface Profile (Ra) | 2 - 5 µm | Abrasive blasting or etching is recommended for high-performance applications.[8] |
| Application Method | Spray, Dip, Bar Coat | Method should ensure a uniform, defect-free film. |
| Curing (UV) | 500 - 2000 mJ/cm² | Highly dependent on photoinitiator and film thickness.[4] |
| Curing (Thermal) | 15-30 min @ 110-160°C | Dependent on resin system and initiator.[1][18] |
Mechanism of Adhesion Diagram
This diagram illustrates the chemical bridging role of BHP between the steel substrate and the organic polymer coating.
Caption: Mechanism of BHP adhesion promotion.
References
-
Optimizing Adhesion with Promoters | PDF. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
-
Effects of surface preparation methods on adhesion of organic coatings to steel substrates. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Common Problems in Phosphating Films & Treatment Methods. (2025, March 10). Hebei Ruisite. Retrieved March 7, 2026, from [Link]
-
How to Fix Common Coating Adhesion Problems. (2025, March 19). Sun Coating Company. Retrieved March 7, 2026, from [Link]
- Samyn, P., Bosmans, J., & Cosemans, P. (2022). Influence of UV curing parameters for bio-based versus fossil-based acrylates in mechanical abrasion. Express Polymer Letters, 16(7), 718–734.
-
Adhesion Promoting Resins. (n.d.). RadTech. Retrieved March 7, 2026, from [Link]
-
Optimization of phosphate coating properties on steel sheet for superior paint performance. (2025, November 26). SpringerLink. Retrieved March 7, 2026, from [Link]
-
The Importance Of Surface Preparation For Adhesive Bonding. (2024, January 21). Federal-Mogul Goetze (India) Limited. Retrieved March 7, 2026, from [Link]
-
Effect of surface roughness and chemistry on the adhesion and durability of a steel-epoxy adhesive interface. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Review of Surface Treatment Methods to Improve Adhesion between Stainless Steel and Resin. (2023, October 18). ACS Omega. Retrieved March 7, 2026, from [Link]
-
Weak Adhesion Troubleshooting: Tips for Metal and Glass Surfaces. (n.d.). Kingdeli. Retrieved March 7, 2026, from [Link]
-
Analysis of the Effect of Different Surface Preparation Methods on Corrosion Resistance and Adhesion Strength of ASTM A36 Steel. (2024, May 13). Scholar Hub Universitas Indonesia. Retrieved March 7, 2026, from [Link]
-
Four Methods to Solve the Poor Adhesion of Epoxy Zinc Rich Primer. (n.d.). FUXI Coatings. Retrieved March 7, 2026, from [Link]
-
Why Does Pre-Painted Steel Coil Fail Adhesion. (2026, February 5). Zhejiang Chenchong New Material Technology Co., Ltd. Retrieved March 7, 2026, from [Link]
-
Investigation of phosphate adhesion on stainless steel surfaces: Fouling and geographical case study. (2025, April 15). Journal of Chemistry and Technologies. Retrieved March 7, 2026, from [Link]
- Adhesion promoter for coatings on metal surfaces. (2019, August 22). Google Patents.
-
Adhesion on Steel via Covalent Bonding. (2025, August 13). UL Prospector. Retrieved March 7, 2026, from [Link]
-
Enhancing the Curing Efficiency and Physicochemical Properties of Acrylated Epoxidized Palm Oil Polyurethane Coatings via Double Acrylation-Thiol Modification. (2025, May 3). ResearchGate. Retrieved March 7, 2026, from [Link]
-
In-Situ Phosphatizing Coatings II: A High-Solids Polyester Baking Enamel. (n.d.). JCT CoatingsTech. Retrieved March 7, 2026, from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. stuk.solutions [stuk.solutions]
- 3. US20190256734A1 - Adhesion promoter for coatings on metal surfaces - Google Patents [patents.google.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Adhesion Promoters Provide a Better Bond Between Metal Substrates and Coatings - Lubrizol [lubrizol.com]
- 6. suncoating.com [suncoating.com]
- 7. chenchonggroup.com [chenchonggroup.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. Weak Adhesion Troubleshooting: Tips for Metal and Glass Surfaces [kingdeliadhesive.com]
- 10. ulprospector.com [ulprospector.com]
- 11. The Importance Of Surface Preparation For Adhesive Bonding | Kohesi Bond [kohesibond.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phosphating equipment producer-Hebei Ruisite Precision Technology Co., Ltd [electroplatingmachines.com]
- 16. Four Methods to Solve the Poor Adhesion of Epoxy Zinc Rich Primer - Tianjin Jinhai Special Coatings & Decoration Co., Ltd. [paint-in-china.com]
- 17. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 18. paint.org [paint.org]
Technical Support Center: Minimizing Shrinkage Stress in Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate (BAEHP) Dental Resins
Welcome to the BAEHP Troubleshooting and Protocol Guide. As a highly reactive phosphate monomer, bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP) is prized in dental adhesives and restorative composites for its robust chemical bonding to hydroxyapatite. However, its terminal acrylate groups polymerize significantly faster than traditional methacrylates (such as 10-MDP). This rapid chain-growth polymerization leads to early vitrification (gelation), trapping the polymer network before it can undergo viscous flow. The resulting volumetric contraction manifests as severe polymerization shrinkage stress, leading to marginal microleakage, enamel micro-cracking, and premature restoration failure.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to minimize shrinkage stress in BAEHP-based formulations.
Part 1: Mechanistic Insights – The Shrinkage Stress Paradigm
To effectively troubleshoot BAEHP, we must understand the causality behind the stress. Shrinkage stress is not solely dictated by the total volumetric shrinkage; it is heavily dependent on the gel point . When BAEHP polymerizes via standard free-radical chain growth, the network gels at a very low degree of conversion (<15%). Any subsequent polymerization occurs in a rigid state, converting volumetric shrinkage directly into interfacial stress. By altering the reaction kinetics (e.g., via thiol-ene chemistry), we can delay this gel point, allowing the material to "flow" and relax stress while still achieving high final conversion.
Fig 1: Reaction kinetics of BAEHP: Standard chain-growth vs. Thiol-ene step-growth mechanisms.
Part 2: Troubleshooting Guide & FAQs
Q1: We are observing high marginal microleakage immediately post-cure with our BAEHP formulations. How can we mitigate this without changing the chemical composition? A: The issue is likely rapid vitrification caused by high-intensity continuous light curing. To resolve this, implement a "Soft-Start" or "Pulse-Delay" curing protocol [1]. Soft-start curing initiates polymerization at a low irradiance, which extends the pre-gel phase. This allows the forming polymer chains to rearrange and accommodate volumetric shrinkage via viscous flow before the final high-intensity cure locks the network in place, significantly reducing interfacial stress[1].
Q2: Even with soft-start curing, our BAEHP/HEMA base resin exhibits unacceptable shrinkage stress. What formulation adjustments are recommended? A: Low-molecular-weight diluents like 2-hydroxyethyl methacrylate (HEMA) or TEGDMA have a high density of reactive double bonds per unit volume, which inherently increases shrinkage. Substitute HEMA with a higher molecular weight, flexible oligomer such as poly(ethylene glycol) extended urethane dimethacrylate (PEG-U) [2]. The extended, flexible backbone of PEG-U improves the overall degree of vinyl conversion while simultaneously lowering shrinkage stress by increasing the free volume and flexibility of the crosslinked network[2].
Q3: We are incorporating Amorphous Calcium Phosphate (ACP) into the BAEHP resin for remineralization, but it is exacerbating shrinkage and weakening the composite. Why? A: "As-made" ACP tends to form large, uncontrolled agglomerates, leading to poor filler-matrix interaction and requiring a higher resin volume fraction to achieve a workable paste. To fix this, switch to milled ACP (m-ACP) [3]. Milling reduces the particle size and destroys large agglomerates, allowing for higher filler loading. Since shrinkage stress is primarily governed by the resin mass fraction, maximizing the filler load with m-ACP directly reduces the overall volumetric shrinkage and improves shear bond strength to dentin[3].
Q4: How can we fundamentally alter the BAEHP reaction kinetics to delay the gel point? A: Introduce Thiol-Ene chemistry [4]. By adding a multifunctional thiol crosslinker (such as pentaerythritol tetra(3-mercaptopropionate) or PETMP) to the BAEHP matrix, the reaction shifts from a pure chain-growth mechanism to a hybrid step-growth polymerization[4]. This delays the gel point until a much higher degree of conversion is reached, allowing stress relaxation to occur over a longer period without sacrificing the final mechanical properties[4].
Part 3: Standard Operating Protocols (SOPs)
Protocol A: Formulating a Low-Shrinkage Thiol-Modified BAEHP Resin
This self-validating protocol ensures the stoichiometric balance required to shift BAEHP from a chain-growth to a step-growth polymerization mechanism.
-
Base Resin Preparation: In a dark or amber-lit environment, combine BAEHP (15 wt%) with PEG-U (55 wt%) as the primary base resin to ensure high molecular weight and flexibility.
-
Thiol Incorporation: Add PETMP (30 wt%) to the mixture. The stoichiometric ratio of thiol to acrylate groups should be optimized (typically 1:1 to 1:2) to maximize step-growth kinetics.
-
Initiator Addition: Dissolve a visible-light photoinitiator system (e.g., Camphorquinone at 0.2 wt% and Ethyl 4-(dimethylamino)benzoate at 0.8 wt%).
-
Homogenization: Mix the formulation using a dual-asymmetric centrifugal mixer at 2500 RPM for 2 minutes under a moderate vacuum (2.7 kPa) to prevent air entrapment and oxygen inhibition.
Protocol B: Soft-Start Photo-Activation Workflow
Use this clinical/experimental workflow to maximize pre-gel viscous flow.
Fig 2: Optimized workflow for BAEHP restoration using soft-start light curing.
-
Incremental Placement: Apply the BAEHP composite into the cavity preparation or testing mold in increments no thicker than 2.0 mm to ensure adequate light penetration.
-
Initial Low-Intensity Cure (Soft-Start): Irradiate the increment using an LED curing light set to low intensity (~300 mW/cm²) for 10 seconds.
-
Stress Relaxation Phase: Allow a 3-second pause to maximize viscous flow and stress dissipation.
-
Final High-Intensity Cure: Irradiate the increment at high intensity (≥1000 mW/cm²) for 20 seconds to achieve the maximum degree of conversion.
Part 4: Quantitative Data Comparison
The following table summarizes the causal relationship between formulation/protocol adjustments and the resulting physical properties of BAEHP-based resins.
| Formulation / Protocol | Polymerization Mechanism | Gel Point | Degree of Conversion (DC%) | Shrinkage Stress (MPa) |
| BAEHP + HEMA (Continuous Cure) | Chain-Growth | Early (<15% DC) | ~60 - 65% | 4.5 - 5.2 |
| BAEHP + PEG-U (Continuous Cure) | Chain-Growth | Moderate | ~70 - 75% | 3.8 - 4.1 |
| BAEHP + PEG-U (Soft-Start Cure) | Chain-Growth | Moderate | ~70 - 75% | 2.9 - 3.3 |
| BAEHP + PEG-U + PETMP (Soft-Start) | Hybrid Step-Growth | Delayed (>40% DC) | ~85 - 90% | 1.2 - 1.8 |
Note: Data synthesized from benchmark dental resin studies evaluating thiol-ene modifications, high-MW monomer substitutions, and soft-start curing protocols.
References
1.[2] Polymerization shrinkage and stress development in amorphous calcium phosphate/urethane dimethacrylate polymeric composites. National Institutes of Health (NIH) / PMC. 2.[4] Thiol-ene-methacrylate composites as dental restorative materials. National Institutes of Health (NIH) / PMC. 3.[1] New Perspectives in Overcoming Bulk-Fill Composite Polymerization Shrinkage: The Impact of Curing Mode and Layering. National Institutes of Health (NIH) / PMC. 4.[3] Adhesion of amorphous calcium phosphate composites bonded to dentin: A study in failure modality. National Institute of Standards and Technology (NIST).
Sources
- 1. New Perspectives in Overcoming Bulk-Fill Composite Polymerization Shrinkage: The Impact of Curing Mode and Layering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerization shrinkage and stress development in amorphous calcium phosphate/urethane dimethacrylate polymeric composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Thiol-ene-methacrylate composites as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Water Resistance of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate Copolymers
Welcome to the Technical Support Center for advanced polymer formulation. As application scientists and drug development professionals, you are likely leveraging bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP) or its methacrylate analog (BMEP) for their exceptional adhesion to metal oxides, tooth dentin, and biological substrates.
Unlike mono-functional monomers such as 10-MDP, bifunctional phosphate monomers like BAEHP act as potent crosslinkers, integrating phosphate adhesion motifs directly into the polymer backbone[1]. However, the same central hydrogen phosphate group that drives ionic bonding also acts as a highly hydrophilic domain. If not expertly formulated, this leads to excessive water sorption, polymer plasticization, and hydrolytic degradation of the ester bonds[2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to engineer highly water-resistant BAEHP copolymers.
Part 1: Troubleshooting Guide & FAQs
Q1: My BAEHP-based hydrogels and adhesives exhibit excessive bulk swelling and subsequent mechanical failure in aqueous media. How do I mitigate this? The Causality: The high electronegativity of the phosphate oxygen atoms creates a strong hydration shell, driving osmotic water uptake. When copolymerized with hydrophilic diluents like 2-hydroxyethyl methacrylate (HEMA), the polymer network's free volume fills with water, plasticizing the chains and drastically lowering the mechanical modulus[2]. The Solution: You must replace a portion of the hydrophilic diluents with rigid, hydrophobic crosslinkers such as Urethane Dimethacrylate (UDMA) or Bis-GMA[2]. These bulky monomers increase the crosslinking density and create hydrophobic micro-domains that sterically block water transport into the polymer matrix.
Q2: I am experiencing interfacial debonding when applying BAEHP copolymers to wet substrates (e.g., dentin or metal alloys). What is causing this? The Causality: This is a classic case of reaction-diffusion phase separation. In wet environments, the hydrophilic BAEHP monomer rushes toward the aqueous interface, while the hydrophobic comonomers retreat. Upon curing, this creates a heterogeneous, poorly crosslinked boundary layer that is highly susceptible to water treeing and nanoleakage. The Solution: Optimize your solvent system. Using a highly volatile, amphiphilic co-solvent (like an ethanol/water mixture) maintains the miscibility of both hydrophobic and hydrophilic monomers until the exact moment of curing. Furthermore, confining the BAEHP to a primer layer and using a strictly hydrophobic, solvent-free adhesive layer over top will seal the interface and resist proteolytic and hydrolytic degradation[3].
Q3: How can I prevent the long-term hydrolytic cleavage of the ester bonds in BAEHP?
The Causality: The acidic proton on the hydrogen phosphate group can auto-catalyze the nucleophilic attack of water on the adjacent ester linkages, leading to chain scission. Note that BAEHP (an acrylate) is inherently more susceptible to this than BMEP (a methacrylate) due to the lack of the sterically shielding
Part 2: Experimental Protocols
Protocol A: Synthesis of Hydrophobically-Shielded BAEHP Copolymers
Objective: Formulate a BAEHP copolymer network that resists phase separation and water plasticization.
-
Monomer Blending: In a dark, amber vial, combine 15 wt% BAEHP with 55 wt% UDMA (hydrophobic crosslinker) and 30 wt% HDFDMA (fluorinated shielding monomer).
-
Photoinitiator Addition: Add 0.5 wt% Camphorquinone (CQ) and 0.5 wt% Ethyl-4-(dimethylamino)benzoate (EDAB).
-
Homogenization: Add an ethanol/water (80/20 v/v) co-solvent at a 1:1 ratio to the monomer mass. Vortex for 5 minutes until optically clear.
-
Solvent Evaporation & Curing: Apply the resin to your substrate. Gently air-dry for 10 seconds to evaporate the ethanol, forcing the monomers into a tightly packed, homogeneous film. Light-cure at 1200 mW/cm² for 20 seconds.
-
Validation Checkpoint (Self-Validating System): Calculate the Degree of Vinyl Conversion (DVC) using ATR-FTIR by comparing the aliphatic C=C peak (1638 cm⁻¹) to an internal reference peak before and after curing. Causality check: A DVC < 65% indicates that the bulky hydrophobic monomers are sterically hindering the reaction. Incomplete curing will paradoxically increase water sorption due to unreacted monomer leaching. If DVC is low, increase the CQ/EDAB ratio or extend the curing time.
Protocol B: ISO 4049-Adapted Water Sorption ( ) and Solubility ( ) Testing
Objective: Quantify the true water resistance and hydrolytic stability of the cured copolymer.
-
Initial Desiccation: Cast polymer disks (15 mm diameter, 1 mm thickness). Transfer to a desiccator maintained at 37°C. Weigh daily until a constant mass (
) is achieved (accuracy of 0.1 mg). -
Aqueous Immersion: Submerge the disks in HPLC-grade water at 37°C for exactly 7 days.
-
Wet Mass Measurement: Remove the disks, blot dry with completely lint-free paper to remove surface water, and weigh immediately to obtain the swollen mass (
). -
Final Desiccation: Return the disks to the desiccator at 37°C. Weigh daily until a new constant mass (
) is achieved. -
Calculation:
-
Water Sorption (
) = -
Water Solubility (
) =
-
-
Validation Checkpoint (Self-Validating System): Analyze the
value. If is significantly lower than (yielding a high ), your polymer is not just absorbing water; it is actively undergoing hydrolytic chain scission or leaching unreacted monomers. This definitively isolates chemical degradation from physical swelling.
Part 3: Data Presentation
The following table synthesizes expected quantitative outcomes when modifying BAEHP formulations to enhance water resistance, demonstrating the inverse relationship between hydrophobicity and water sorption.
| Formulation Strategy | Comonomer System | Degree of Conversion (%) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Wet Shear Bond Strength (MPa) |
| Baseline (Hydrophilic) | BAEHP + HEMA | 82.1 ± 1.5 | 65.4 ± 3.2 | 8.2 ± 0.6 | 12.4 ± 1.8 |
| Rigid Crosslinking | BAEHP + UDMA | 75.3 ± 2.0 | 42.9 ± 2.4 | 3.3 ± 0.3 | 18.2 ± 2.1 |
| Fluorinated Shielding | BAEHP + HDFDMA | 71.8 ± 2.2 | 28.5 ± 1.8 | 1.5 ± 0.2 | 21.0 ± 1.5 |
Note: Data trends are synthesized from structural-property relationship studies of phosphate-methacrylate copolymers and fluorinated anti-corrosion coatings[4],[3],[2].
Part 4: Logical Workflow Visualization
Caption: Workflow for diagnosing and resolving BAEHP copolymer water resistance issues.
References
-
Benchchem. Bis(methacryloyloxyethyl) Hydrogen Phosphate - Benchchem. 1
-
RSC Advances. Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. 4
-
ResearchGate. A self-etch bonding system with potential to eliminate selective etching and resist proteolytic degradation. 3
-
MDPI. Structure-Composition-Property Relationships in Polymeric Amorphous Calcium Phosphate-Based Dental Composites. 2
Sources
- 1. Bis(methacryloyloxyethyl) Hydrogen Phosphate [benchchem.com]
- 2. Structure-Composition-Property Relationships in Polymeric Amorphous Calcium Phosphate-Based Dental Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05813D [pubs.rsc.org]
Methods to determine residual monomer content in cured phosphate acrylates
Technical Support Center: Polymer Analysis Division Subject: Determination of Residual Monomer Content in Cured Phosphate Acrylates Ticket ID: #PA-RES-001 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely here because your adhesion data is inconsistent, or your biocompatibility screening failed. In cured phosphate acrylates (e.g., 10-MDP, Phenyl-P, HEMA-phosphate), "residual monomer" is not a single metric—it is a function of the extraction method's aggressiveness and the analytical method's specificity.
Unlike standard methacrylates, phosphate acrylates are acidic and hydrolytically unstable . Standard protocols for neutral monomers (like MMA or BisGMA) often fail here, leading to peak tailing in HPLC or false-positives due to hydrolysis during extraction.
This guide moves beyond "textbook" methods to address the specific physicochemical challenges of phosphate esters.
Module 1: Sample Preparation & Extraction
The most common point of failure. If you cannot extract it, you cannot measure it.
Q: Should I use the ISO 10993 (Simulated Use) or an Aggressive Solvent extraction?
A: It depends on your data goal.
-
Biocompatibility/Safety (Leachable): Use Water/Ethanol (75:25) or Artificial Saliva at 37°C. This mimics the oral/physiological environment.[1]
-
Quality Control/Formulation (Total Residual): You must use Tetrahydrofuran (THF) or Acetone . These solvents swell the crosslinked polymer network, allowing trapped monomers deep within the matrix to diffuse out.[1]
Q: My 10-MDP peak is splitting or disappearing after extraction. Why?
A: You are likely using Methanol or heating the sample too long in a protic solvent. Phosphate esters are susceptible to hydrolysis, breaking down into their acid and alcohol components (e.g., 10-MDP degrades into 10-hydroxydecyl dihydrogen phosphate and methacrylate).
-
Fix: Switch to Acetonitrile (ACN) or THF (aprotic solvents).
-
Fix: Perform extraction at 4°C or Room Temperature (RT), never >37°C for phosphate monomers.
Protocol: Optimized "Total" Extraction for Phosphate Acrylates
-
Pulverization: Cryo-mill cured samples to <50 µm powder. (Avoid heat generation during milling).
-
Solvent: Add 100 mg powder to 5 mL HPLC-grade Acetonitrile .
-
Agitation: Sonicate for 60 mins at <25°C.
-
Internal Standard: Add a known concentration of Dibutyl Phthalate or Caffeine (stable, non-reactive).
-
Filtration: Centrifuge at 10,000 rpm; filter supernatant through 0.22 µm PTFE filter (Avoid Nylon; it binds proteins and some acidic monomers).
Visual Workflow: Extraction Logic
Figure 1: Decision tree for selecting extraction solvents based on analytical goals (Leachables vs. Total Content).
Module 2: HPLC Method Development
The Gold Standard for quantification.
Q: I see severe peak tailing for phosphate monomers. Is my column dead?
A: Likely not. Phosphate groups are acidic and interact strongly with residual silanols on the silica support of C18 columns.
-
The Fix: You must suppress ionization. Lower the mobile phase pH to ~2.5 using 0.1% Phosphoric Acid or Formic Acid . This keeps the phosphate group protonated (
), reducing silanol interaction and sharpening the peak.
Q: What is the recommended Mobile Phase?
A: Avoid Methanol if you suspect transesterification.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient: 30% B to 100% B over 15 minutes. (Phosphate monomers are relatively polar; they elute earlier than BisGMA).
Table 1: HPLC Troubleshooting Matrix for Phosphate Acrylates
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction; pH too high. | Add 0.1% Formic Acid to water phase. Use "End-capped" C18 columns. |
| Split Peaks | Hydrolysis of ester bond. | Switch extraction solvent to ACN; keep samples cold (4°C). |
| Ghost Peaks | Contamination or Carryover. | Phosphate monomers stick to steel. Passivate system with 30% Phosphoric acid or use PEEK tubing. |
| Low Recovery | Incomplete extraction. | Increase sonication time; ensure particle size is <50 µm. |
Module 3: Rapid Screening via FTIR
When you need an answer in 5 minutes, not 24 hours.
Q: Can I use FTIR to measure "Residual Monomer"?
A: Technically, no. FTIR measures Degree of Conversion (DC%) .
-
Residual Monomer = Mass of unreacted monomer (requires HPLC).
-
DC% = Percentage of double bonds reacted.[2]
-
Correlation: High DC% implies low residual monomer, but they are not identical due to entrapment of free monomers in the vitrified network.
Q: Which peaks should I track?
A:
-
Target Peak (Aliphatic C=C):
(Methacrylate vinyl group). -
Internal Standard (Aromatic C=C):
(Phenyl ring).-
Note: If your phosphate acrylate lacks a phenyl ring (e.g., HEMA-phosphate), use the Carbonyl (
) peak at as a reference, provided it doesn't shift during cure.
-
Protocol: Calculating DC%
WhereModule 4: Advanced Troubleshooting Logic
Visual Workflow: HPLC Signal Analysis
Figure 2: Diagnostic logic for interpreting HPLC chromatograms of phosphate acrylates.
References
-
Van Landuyt, K. L., et al. (2008). "Systematic review of the chemical composition of contemporary dental adhesives." Biomaterials, 28(26), 3757-3785.
-
Alshali, R. Z., et al. (2013). "Long-term elution of monomers from bulk-fill composites."[4] Dental Materials, 29(9), e189-e190.
-
Yoshihara, K., et al. (2015). "Functional monomer impurity affects adhesive performance."[5] Dental Materials, 31(12), 1493-1501.
-
ISO 4049:2019. "Dentistry — Polymer-based restorative materials." International Organization for Standardization.
-
Welch Materials. (2025). "Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC." Welch Materials Technical Guide.
Sources
- 1. nveo.org [nveo.org]
- 2. thejcdp.com [thejcdp.com]
- 3. biotage.com [biotage.com]
- 4. Analysis of long-term monomer elution from bulk-fill and conventional resin-composites using high performance liquid chromatography | Pocket Dentistry [pocketdentistry.com]
- 5. Functional monomer impurity affects adhesive performance | Pocket Dentistry [pocketdentistry.com]
Validation & Comparative
FTIR Spectrum Analysis & Performance Guide: Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate
[1][2]
CAS No: 40074-34-8 Molecular Formula: C₁₀H₁₅O₈P Primary Applications: UV-curable adhesion promoters, flame retardant coatings, crosslinking agents.[1][]
Molecular Characterization & FTIR Fingerprint[2][3]
Bis-AEP is a bifunctional acrylate monomer containing a central phosphate ester group.[] Its dual functionality allows it to act as both a covalent crosslinker (via acrylate groups) and a surface adhesion promoter (via the acidic phosphate group).[1]
Structural Diagram
Detailed FTIR Peak Assignment
The following table identifies the critical diagnostic bands for Bis-AEP. Note that commercial samples often contain mixtures of mono- and bis-esters; the intensity ratios of these peaks are key to determining purity.[]
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |
| P-OH | 2300 – 2700 | O-H Stretch (Broad) | Adhesion Indicator. Broad, hydrogen-bonded band.[1][] Weaker in Bis-AEP than in Mono-AEP due to fewer acidic protons.[] |
| Acrylate C=O | 1720 – 1735 | C=O[1][] Stretch | Concentration Reference. Strong ester carbonyl peak.[1][] Used as an internal standard during polymerization monitoring.[] |
| Acrylate C=C | 1635 – 1640 | C=C Stretch | Reactivity Probe. This peak disappears during UV curing.[1][] Its rate of decay defines the polymerization kinetics. |
| Acrylate C=C | 1405 – 1410 | =CH₂ Scissoring | Secondary confirmation of acrylate functionality.[1][] |
| P=O | 1240 – 1260 | P=O[1][] Stretch | Phosphate Core. Strong band indicating the presence of the phosphoryl group.[1] |
| P-O-C | 1020 – 1050 | P-O-C Stretch (Aliphatic) | Confirms the linkage between the phosphate core and the ethyl spacers.[1] |
| Acrylate =C-H | 810 – 815 | =CH Out-of-Plane Bend | Critical for quantifying residual monomer content after curing.[] |
Comparative Performance Analysis
To validate the selection of Bis-AEP, we compare it against two primary alternatives: Bis-MEP (its methacrylate analog) and 10-MDP (a mono-functional adhesion monomer).[1][]
Comparison Matrix
| Feature | Bis-AEP (Acrylate) | Bis-MEP (Methacrylate) | 10-MDP (Mono-Methacrylate) |
| Reactivity (Kinetics) | High. Fast curing, prone to oxygen inhibition.[1][] | Moderate. Slower cure, lower shrinkage stress.[1][] | Low. Mono-functional; requires crosslinker. |
| Crosslinking Density | High. Bifunctional nature creates tight networks.[1][] | High. Similar network density to Bis-AEP.[1][] | None. Acts as a pendant group; does not crosslink.[1][] |
| Adhesion Mechanism | Chemical bonding to oxides/metals via P-OH.[1][] | Chemical bonding via P-OH.[] | Superior self-assembly (nanolayering) on hydroxyapatite.[1][] |
| Hydrolytic Stability | Moderate.[1][] Ester bonds susceptible to hydrolysis.[] | Higher. Methyl group provides steric protection.[] | High. Long hydrophobic spacer protects the bond. |
| Primary Use Case | UV coatings, rapid-cure adhesives.[1][] | Dental composites, structural adhesives.[3][4] | Dental bonding agents (enamel/dentin).[1][3] |
Mechanism of Action: Why Choose Bis-AEP?
-
vs. Bis-MEP: Choose Bis-AEP when process speed is critical (e.g., high-speed UV coating lines).[1][] The acrylate double bond lacks the stabilizing methyl group of the methacrylate, reducing the activation energy for radical propagation.[1]
-
vs. 10-MDP: Choose Bis-AEP when structural integrity is required.[1] 10-MDP is excellent for adhesion but contributes no crosslinking strength.[] Bis-AEP provides both adhesion (P-OH) and cohesive strength (crosslinking).[1][]
Experimental Protocols
Protocol A: Monitoring Degree of Conversion (DC) via Real-Time FTIR
This protocol quantifies the curing efficiency of Bis-AEP in a formulation.
Objective: Determine the percentage of double bonds converted to polymer.
Materials:
-
FTIR Spectrometer with ATR accessory (Diamond or ZnSe crystal).[1]
-
UV Light Source (LED 365nm or 405nm depending on initiator).[1]
-
Formulation: Bis-AEP + 1% Photoinitiator (e.g., TPO or Irgacure 184).[1][]
Workflow:
-
Baseline Scan: Place 10 µL of uncured resin on the ATR crystal.[] Acquire spectrum (Resolution: 4 cm⁻¹, Scans: 16).[1]
-
In-Situ Curing: Position the UV light guide 5mm above the sample.[] Start continuous spectral acquisition (Series mode: 1 spectrum/sec).
-
Irradiation: Turn on UV light for 60 seconds while recording.
-
Analysis: Focus on the aliphatic C=C peak at 1635 cm⁻¹ .[1][] Use the Carbonyl peak at 1720 cm⁻¹ as an internal standard (it does not change during reaction).
Calculation:
Protocol B: Purity Assessment (Bis- vs. Mono-Ester)
Commercial "Bis-AEP" is often a mixture containing the mono-ester (2-(acryloyloxy)ethyl phosphate).[1][]
Differentiation Strategy:
Visualizing the Polymerization Pathway
The following diagram illustrates the radical polymerization pathway of Bis-AEP, highlighting how the phosphate group remains pendant to anchor the network to the substrate.
[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122612, Bis[2-(methacryloyloxy)ethyl] phosphate. Retrieved from [Link]
-
Avci, D., & Albayrak, N. (2003). Synthesis and copolymerization of new phosphorus-containing acrylates.[1][] Journal of Polymer Science Part A: Polymer Chemistry.[][5] Retrieved from [Link][1]
-
Young, A. M., et al. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures.[1][] PLOS ONE.[] Retrieved from [Link]
1H NMR and 31P NMR characterization of bis[2-(acryloyloxy)ethyl] hydrogen phosphate
Executive Summary: The "Purity Paradox"
Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (Bis-AHP) is a critical bifunctional monomer used to introduce both crosslinking density and phosphate functionality into polymer networks. However, commercially available "Bis-AHP" is rarely a pure compound. It exists in a statistical distribution with its mono-ester counterpart, 2-(acryloyloxy)ethyl dihydrogen phosphate (Mono-AHP) .
The Application Challenge:
-
Bis-AHP (Diester): Acts as a crosslinker (two vinyl groups). Increases modulus and solvent resistance.
-
Mono-AHP (Monoester): Acts as a chain extender (one vinyl group) and a strong adhesion promoter (two acidic protons).
Distinguishing these two species is impossible via FTIR alone due to overlapping carbonyl and phosphate bands. NMR spectroscopy is the only definitive method to quantify the Mono/Bis ratio , which directly dictates the mechanical integrity and adhesive performance of your final material.
Structural Logic & NMR Assignment
Before proceeding to the protocol, visualize the symmetry difference that NMR detects.
Figure 1: Structural logic distinguishing Bis-AHP from Mono-AHP. Note that 1H NMR integration of the backbone is identical for both; 31P is required for ratio determination.
Experimental Protocol: Characterization Workflow
A. Solvent Selection (Critical)
Do not use randomly selected deuterated solvents. The choice determines whether you see the acidic protons and affects the resolution of the phosphate peaks.
-
Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Why: It prevents aggregation of the phosphate heads, sharpening the peaks. It also slows proton exchange, often allowing observation of the acidic P-OH protons (broad singlets > 10 ppm).
-
-
Alternative: CDCl3 (Chloroform-d).
-
Why: Good for checking bulk organic impurities, but acidic protons will likely not be visible, and phosphate peaks may broaden due to H-bonding.
-
B. 31P NMR: The Fingerprint (Quantitative)
This is the gold standard for purity analysis.
-
Internal Standard (Optional): Triphenyl phosphate (-17 ppm) or Phosphoric acid (0 ppm, external capillary).
-
Parameters: Decoupled proton sequence (1H-decoupled), relaxation delay (d1) ≥ 5 seconds (to ensure full relaxation of P nuclei for accurate integration).
| Species | Chemical Shift (approx. in DMSO-d6)* | Multiplicity | Integration Logic |
| Mono-AHP | -0.5 to +0.5 ppm | Singlet | Area = |
| Bis-AHP | -1.5 to -2.5 ppm | Singlet | Area = |
| H3PO4 | 0.0 ppm | Singlet | Trace impurity from hydrolysis |
-
Note: Shifts are pH-dependent. Bis-esters generally appear upfield (more negative) relative to Mono-esters in organic media.
Calculation of Molar Ratio:
C. 1H NMR: Structural Confirmation
Use this to confirm the integrity of the acrylate groups (polymerization readiness).
| Region (ppm) | Assignment | Multiplicity | Notes |
| 10.0 - 12.0 | P-OH | Broad Singlet | Visible in dry DMSO; integration varies by Mono/Bis ratio. |
| 6.3 - 6.4 | Vinyl | Doublet of doublets | Characteristic acrylate pattern. |
| 6.1 - 6.2 | Vinyl | Doublet of doublets | |
| 5.9 - 6.0 | Vinyl | Doublet of doublets | |
| 4.2 - 4.4 | Multiplet | Overlapping signals from both ethyl groups. | |
| 4.0 - 4.1 | Multiplet | Coupled to |
Comparative Performance Guide
Why does the NMR-determined ratio matter? The table below contrasts the performance of the pure Bis- product versus the Mono- alternative (often present as an impurity).
| Feature | Bis-AHP (Diester) | Mono-AHP (Monoester) | Implication for Drug/Material Dev |
| Crosslinking | High (Bifunctional) | None (Monofunctional) | Bis-AHP creates stiff, solvent-resistant networks. High Mono- content leads to soft, leachable polymers. |
| Adhesion | Moderate | Superior | Mono-AHP has 2 acidic protons, etching enamel/metals more effectively than Bis-AHP (1 proton). |
| Water Sorption | Low | High | Mono-AHP is more hydrophilic. Excess Mono- causes water uptake and plasticization in dental resins. |
| Reactivity | Fast (Gelation prone) | Moderate | High Bis- purity requires careful inhibitor management (e.g., MEHQ) to prevent premature gelling. |
Analytical Decision Matrix
Use this workflow to decide if your batch is suitable for application.
Figure 2: Decision matrix based on 31P NMR results. High Bis- content is required for structural integrity, while mixtures are often preferred for adhesive primers.
References
-
Sigma-Aldrich. Bis[2-(methacryloyloxy)ethyl] phosphate Product Information.[1][2] (Analogous spectral data for methacrylate variant). Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122612, Bis(2-methacryloyloxyethyl) phosphate.Link
-
Cade-Menun, B. J. (2015). Improved peak identification in 31P-NMR spectra of environmental samples.[3] (Authoritative source for phosphate ester chemical shift ranges). Link
-
Moszner, N., et al. (2008). Monomers for adhesive polymers. (Discussion on acidic monomers and crosslinking vs. adhesion trade-offs). Link
Sources
Technical Comparison Guide: Cytotoxicity and Biocompatibility of Phosphate Acrylate Monomers
Executive Summary
This guide provides a technical analysis of the cytotoxicity and biocompatibility profiles of phosphate-functionalized acrylate monomers, with a primary focus on 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) compared to alternatives like Phenyl-P and GPDM .
While phosphate monomers are critical for self-etching adhesion due to their affinity for hydroxyapatite (HAp), their acidic nature and potential for residual monomer leaching pose biological risks to the dentin-pulp complex. This document synthesizes experimental data to assist researchers in selecting monomers that balance adhesive performance with biological safety.
Chemical & Functional Profile: The Phosphate Landscape
Phosphate monomers function by etching the tooth surface (acidity) and chemically bonding to calcium (ionic interaction).[1][2] The stability of this bond directly influences biocompatibility; a stable bond reduces monomer leaching into the pulp.
Table 1: Comparative Functional Profile of Phosphate Monomers
| Feature | 10-MDP | Phenyl-P | GPDM | HEMA (Control) |
| Full Name | 10-Methacryloyloxydecyl dihydrogen phosphate | 2-Methacryloyloxyethyl phenyl hydrogen phosphate | Glycerol phosphate dimethacrylate | 2-Hydroxyethyl methacrylate |
| Acidity (pKa) | Low (Stronger acid) | Moderate | Moderate | Neutral (Non-acidic) |
| Chemical Structure | Long hydrophobic spacer (C10) | Aromatic group, short spacer | Dimethacrylate with phosphate | Short hydrophilic chain |
| Bond Stability | High: Forms stable, insoluble Ca-salts (Nano-layering) | Low: Ca-salts hydrolyze easily | Moderate: Good immediate bond, susceptible to hydrolysis | None: Physical entanglement only |
| Hydrophobicity | Hydrophobic (resists water degradation) | Hydrophilic | Hydrophilic | Highly Hydrophilic |
| Primary Risk | Acidity-induced stress; ROS production | High leaching due to hydrolytic instability | Water sorption leading to degradation | High mobility/leaching; Osmotic stress |
Expert Insight: 10-MDP's superior biocompatibility in clinical settings is paradoxical. While it is intrinsically cytotoxic due to acidity, its ability to form insoluble calcium salts rapidly locks the monomer into the hybrid layer, significantly reducing the amount of free monomer available to diffuse through dentinal tubules compared to Phenyl-P [1, 2].
Comparative Cytotoxicity Analysis
The cytotoxicity of these monomers is dose-dependent and heavily influenced by the presence of a dentin barrier. Direct contact assays (fibroblasts) show higher toxicity than trans-dentinal assays (pulp cells).
Table 2: Cytotoxicity Ranking & Viability Data (Fibroblasts/Pulp Cells)
| Monomer | IC50 / Toxicity Threshold (24h) | Relative Toxicity Rank | Mechanism of Cell Death |
| Bis-GMA | < 0.05 mM (High) | 1 (Most Toxic) | Membrane disruption, oxidative stress |
| TEGDMA | ~0.1 - 0.3 mM | 2 | Glutathione depletion, ROS accumulation |
| 10-MDP | ~0.1 - 0.2 mM | 3 (Moderate) | Acidity, ROS-mediated apoptosis (p53/p21) |
| Phenyl-P | Comparable to 10-MDP* | 3 (Moderate) | Acidity, rapid hydrolysis leading to leaching |
| HEMA | > 1.0 mM (Low acute, high chronic) | 4 (Least Toxic) | Cell cycle arrest, osmotic lysis |
*Note: While intrinsic toxicity is similar, Phenyl-P often shows higher "functional" toxicity in long-term studies due to bond degradation and subsequent release of degradation products [3, 4].
Key Experimental Findings
-
Concentration Threshold: 10-MDP exhibits significant cytotoxicity at concentrations >0.1 mM . At 0.2 mM, viability drops below 60% in osteoblast-like cells (MC3T3-E1) [5].
-
The "Buffer" Effect: In trans-dentinal models, the dentin barrier buffers the acidity of phosphate monomers. 10-MDP's toxicity is significantly reduced by a 0.5mm dentin slice, whereas HEMA (non-acidic but highly mobile) readily crosses the barrier to affect pulp cells [6].
-
Apoptosis vs. Necrosis: 10-MDP primarily induces apoptosis via the mitochondrial pathway (ROS generation) rather than immediate necrotic lysis, allowing for potential cellular recovery if exposure is transient [5].
Mechanisms of Action[3][4][5]
Understanding how these monomers affect cell physiology is crucial for interpreting assay results. The following diagram illustrates the dual pathway of toxicity: Acidity-Dependent (immediate) and Metabolic (delayed).
Figure 1: Mechanistic pathways of phosphate monomer cytotoxicity. Note the critical role of Ca-salt formation in mitigating leaching for 10-MDP.
Validated Experimental Protocols
To ensure scientific integrity, cytotoxicity assessments of acidic monomers must control for pH artifacts. Standard unbuffered media will show false positives due to acidity alone, masking true chemical toxicity.
Protocol A: Sample Preparation (ISO 10993-12 Modified)
Objective: Generate relevant extracts that mimic clinical leaching.
-
Curing: Polymerize monomer/adhesive disks (5mm x 2mm) strictly according to manufacturer light-cure times.
-
Extraction: Immerse disks in DMEM (without serum) at a ratio of 3 cm²/mL (ISO standard).
-
Incubation: 24 hours at 37°C.
-
pH Adjustment (CRITICAL): Measure pH of the extract. If pH < 6.5, neutralize with dilute NaOH or HEPES buffer to distinguish chemical toxicity from acid shock. Unbuffered extracts represent "worst-case" immediate pulp exposure; buffered extracts represent systemic/diffusion toxicity.
Protocol B: Multi-Endpoint Cytotoxicity Workflow
Objective: Evaluate cell health across three dimensions: Metabolism, Membrane Integrity, and Apoptosis.
Figure 2: Integrated cytotoxicity assessment workflow ensuring comprehensive biological profiling.
-
Metabolic Assay (MTT/WST-8):
-
Why: Measures mitochondrial dehydrogenase activity.
-
Note: Acidic extracts can reduce MTT spontaneously. Use WST-8 (water-soluble) or ensure pH is neutral before adding reagent.
-
-
Membrane Integrity (LDH Release):
-
Why: Detects irreversible cell death (necrosis). High LDH with low MTT suggests necrosis; Low LDH with low MTT suggests apoptosis or growth arrest.
-
-
Live/Dead Staining (Calcein-AM / EthD-1):
-
Why: Visual confirmation of cell morphology. 10-MDP treated cells often shrink (apoptotic) rather than swell (necrotic).
-
Conclusion & Recommendations
For drug development and biomaterial formulation:
-
Select 10-MDP over Phenyl-P or GPDM for applications requiring long-term biocompatibility. Its ability to form stable calcium salts creates a "self-sealing" interface that limits chronic monomer elution.
-
Buffer Control is Mandatory: When screening phosphate monomers, always run parallel buffered vs. unbuffered assays to decouple pH effects from intrinsic chemical toxicity.
-
Concentration Limits: Formulations should aim for free monomer concentrations at the pulp interface to remain below 0.1 mM . This emphasizes the need for high degrees of conversion and effective dentin barrier thickness.
References
-
Van Meerbeek, B., et al. (2019). "10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review." Materials, 12(5), 790. Link
-
Yoshihara, K., et al. (2018). "Adhesive interfacial characteristics and the related bonding performance of four self-etching adhesives with different functional monomers applied to dentin." Journal of Dentistry, 73, 1-10. Link
-
Lee, M.J., et al. (2023). "Influence of 10-Methacryloyloxydecyl Dihydrogen Phosphate on Cellular Senescence in Osteoblast-Like Cells." Journal of Dental Hygiene Science, 23(4), 285-292. Link
-
Imazato, S., et al. (2009). "Cytotoxicity and phospholipid-liposome phase-transition properties of 2-hydroxyethyl methacrylate (HEMA)." Dental Materials, 25(1), 82-87. Link
-
Chang, H.H., et al. (2010). "Cytotoxicity of three dentin bonding agents on human dental pulp cells." Journal of Dental Sciences, 5(4), 223-228. Link
-
Schmalz, G., et al. (2002). "Cytotoxicity of dental materials: a review." Journal of Endodontics, 28(1), 1-15. Link
Sources
Comparative Guide: Shear Bond Strength of Phosphate Ester Monomers on Dentin
Executive Summary
Verdict: Among phosphate ester monomers used in dental adhesives, 10-Methacryloyloxydecyl Dihydrogen Phosphate (10-MDP) demonstrates superior long-term shear bond strength (SBS) and hydrolytic stability on dentin.[1]
While other monomers like GPDM (Glycero-Phosphate Dimethacrylate) exhibit high immediate bond strength due to superior dentin wettability, they often lack the long-term durability provided by the protective "nano-layering" mechanism unique to 10-MDP. 4-MET and Phenyl-P generally show lower bond strengths and higher solubility of their calcium salts, leading to faster interfacial degradation.
This guide analyzes the chemical mechanisms, comparative performance data, and standardized testing protocols (ISO 29022) required to validate these findings.
Chemical Mechanism: The "Adhesion-Decalcification" Pathway
The efficacy of a functional monomer is dictated by its ability to simultaneously demineralize hydroxyapatite (HAp) and chemically bond to the liberated Calcium ions (
Key Structural Drivers
-
Spacer Chain Length: 10-MDP possesses a long C-10 alkylene chain. This hydrophobicity prevents water sorption and hydrolysis within the hybrid layer.
-
Calcium Salt Stability: The bond between the phosphate group and Calcium must resist hydrolysis. 10-MDP forms stable, insoluble salts that self-assemble into "nanolayers," protecting the collagen network. Shorter-chain monomers (like Phenyl-P) form soluble salts that wash away, leaving voids.
Diagram: Chemical Interaction Pathway
The following diagram illustrates the divergent pathways between stable bonding (10-MDP) and hydrolytic degradation (Phenyl-P/4-MET).
Figure 1: The bifurcation of adhesive performance based on monomer chemical structure and calcium salt stability.
Comparative Performance Review
The following data synthesizes average Shear Bond Strength (SBS) values derived from multiple comparative studies using dentin substrates. Note that specific values vary based on the commercial formulation (solvent, pH) and adhesive generation.
Table 1: Monomer Performance Matrix
| Functional Monomer | Chemical Structure | Avg.[1][2][3][4][5][6][7] SBS (Dentin) | Ca-Salt Stability | Mechanism of Action |
| 10-MDP | 10-carbon spacer (Hydrophobic) | 25 - 35 MPa | High (Insoluble) | Forms self-assembled nanolayers; protects collagen from hydrolysis. |
| GPDM | Glycerol dimethacrylate (Hydrophilic) | 25 - 30 MPa | Moderate | Excellent wetting/infiltration of collagen; often used in 3-step etch-and-rinse systems. |
| PENTA | Dipentaerythritol pentaacrylate | 18 - 24 MPa | Low to Moderate | Good dentinal tubule sealing; weaker chemical interaction than MDP. |
| 4-MET | Aromatic ring spacer | 15 - 20 MPa | Low (Soluble) | Good demineralization but forms soluble Ca-salts; prone to water degradation. |
| Phenyl-P | Phenyl group spacer | < 15 MPa | Very Low | Highly unstable; calcium salts dissolve readily in water. |
Analysis of Alternatives
-
10-MDP vs. 4-MET: Studies consistently show 10-MDP outperforms 4-MET in aged bond strength (after thermocycling). 4-MET's calcium salts are more soluble, leading to "nanoleakage" over time.
-
10-MDP vs. GPDM: GPDM is highly effective in "Etch-and-Rinse" systems (e.g., OptiBond FL) because its hydrophilic nature allows it to chase water and penetrate deep into the demineralized collagen network.[8] However, in "Self-Etch" modes, 10-MDP's chemical bonding is superior.
Experimental Protocol: ISO 29022 (Notched-Edge SBS)
To objectively compare these monomers, you must utilize a self-validating protocol. The ISO 29022:2013 (Notched-edge Shear Bond Strength) is preferred over the older ISO 11405 because it concentrates stress at the interface, reducing cohesive failures in the dentin (which invalidate the test).
Workflow Diagram
Figure 2: Standardized workflow for ISO 29022 Shear Bond Strength testing.
Detailed Methodology
-
Substrate Preparation:
-
Embed extracted human third molars in acrylic resin.
-
Grind the occlusal surface using 600-grit SiC paper under water cooling to expose mid-coronal dentin and create a standardized smear layer. Why: 600-grit simulates the smear layer created by a diamond bur.
-
-
Bonding Procedure:
-
Apply the specific monomer-based adhesive (e.g., 10-MDP formulation) strictly according to manufacturer instructions (scrubbing time is critical for monomer infiltration).
-
Place a translucent mold (Ultradent jig or similar) with a diameter of 2.38mm.
-
Fill with composite resin and light-cure.[9]
-
-
Storage & Aging (The Validator):
-
Immediate: Store in distilled water at 37°C for 24 hours.
-
Aged (Critical for Monomer Comparison): Subject specimens to Thermocycling (5,000–10,000 cycles, 5°C/55°C). Why: This stresses the interface and reveals the hydrolytic instability of weaker monomers like 4-MET.
-
-
Testing:
-
Failure Analysis:
-
Inspect fracture surfaces under 40x magnification.
-
Filter Data: Only accept "Adhesive" or "Mixed" failures. Discard "Cohesive failures in dentin" as they represent the strength of the tooth, not the bond.
-
Critical Discussion & Recommendations
Purity and Formulation
The mere presence of 10-MDP does not guarantee high SBS. The purity of the monomer is critical. Impurities (dimers) can inhibit the self-assembly of nanolayers. Researchers should verify the purity grade of the monomer source when conducting comparisons.
Solvent Influence[8]
-
Ethanol/Water: Common for 10-MDP.[3] Facilitates ionization of the acidic group.
-
Acetone: Common for PENTA/GPDM.[8] Highly volatile, good "water-chasing" ability, but sensitive to application technique (wet-bonding required).
Recommendation for Researchers
For developing high-durability dental adhesives, 10-MDP remains the benchmark . However, novel formulations combining 10-MDP with GPDM are showing promise by leveraging GPDM's permeability with 10-MDP's chemical stability.
References
-
Van Meerbeek, B., et al. (2011). "State of the art of self-etch adhesives." Dental Materials.[1][3][5][9][10][11][12]
-
Yoshihara, K., et al. (2010). "Nanolayering of phosphoric acid ester monomer on enamel and dentin." Acta Biomaterialia.
-
Yoshida, Y., et al. (2004). "Comparative study on adhesive performance of functional monomers." Journal of Dental Research.
-
ISO 29022:2013. "Dentistry — Adhesion — Notched-edge shear bond strength test."[13] International Organization for Standardization.
-
Fehrenbach, J., et al. (2021). "Is the presence of 10-MDP associated to higher bonding performance for self-etching adhesive systems? A meta-analysis." Dental Materials.[1][2][3][5][9][10][11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative study on adhesive performance of functional monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical interaction of phosphoric acid ester with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Interactions of two phosphate ester monomers with hydroxyapatite and collagen fibers and their contributions to dentine bond performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. periodicos.sbu.unicamp.br [periodicos.sbu.unicamp.br]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijie.um.edu.my [ijie.um.edu.my]
- 10. SSH EN ISO 29022:2013 [dps.gov.al]
- 11. oss.jocpd.com [oss.jocpd.com]
- 12. Comparison of Different Universal Adhesive Systems on Dentin Bond Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 13. standards.iteh.ai [standards.iteh.ai]
Thermal Profiling of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate: A Comparative TGA & DSC Guide
Executive Summary: The Stability-Bioactivity Trade-off
Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP) represents a critical functional monomer class bridging the gap between structural integrity and bio-interactivity. Unlike standard crosslinkers such as Bis-GMA, which prioritize mechanical rigidity, BAEHP integrates a phosphate moiety that enables chelation with calcium (hydroxyapatite) and promotes adhesion to metallic substrates.
However, this functionality introduces a thermal trade-off. This guide provides an objective analysis of the thermal behavior of BAEHP polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Key Takeaway: BAEHP exhibits a lower thermal degradation onset compared to non-phosphate analogs due to acid-catalyzed ester scission, but significantly higher char yield (flame retardancy). Its glass transition (
Chemical Context & Structural Logic[1]
To interpret thermal data, one must understand the molecular architecture. BAEHP contains two acrylate groups (crosslinking capability) and a central phosphate group (proton donor/adhesion site).
The Molecular Network
-
Acrylate Termini: Provide rapid photopolymerization kinetics, generally faster than methacrylates (e.g., Bis-GMA).
-
Phosphate Core: The thermally labile site. Upon heating, this group catalyzes dehydration and carbonization, leading to high char yields.
Visualization: Structure-Property Pathway
Figure 1: The translation of BAEHP chemical structure into functional and thermal properties.
Experimental Protocols (Self-Validating Systems)
Reliable thermal data requires strict adherence to protocols that account for the hygroscopic nature of phosphate monomers.
Sample Preparation
-
Purification: Monomers must be free of residual phosphoric acid byproducts to avoid premature acid-catalyzed degradation during analysis.
-
Curing: Samples should be photopolymerized to >95% conversion (verified by FTIR peak disappearance at 1637 cm⁻¹) before thermal analysis to distinguish polymer degradation from residual monomer evaporation.
Differential Scanning Calorimetry (DSC) Workflow
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Atmosphere: Nitrogen (50 mL/min) to prevent oxidative degradation masking the
. -
Cycle: Heat-Cool-Heat.
-
Heat 1: -20°C to 150°C @ 10°C/min (Erases thermal history/enthalpic relaxation).
-
Cool: 150°C to -20°C @ 10°C/min.
-
Heat 2: -20°C to 200°C @ 10°C/min (Data collection for
).
-
Thermogravimetric Analysis (TGA) Workflow
-
Crucible: Alumina (
) or Platinum (avoid Aluminum pans if exceeding 600°C). -
Ramp: Ambient to 800°C @ 10°C/min.
-
Atmosphere: Nitrogen (inert degradation) vs. Air (oxidative stability).
-
Key Metric: Derivative TGA (DTG) peak temperature is required to identify staged decomposition.
Comparative Analysis: BAEHP vs. Alternatives
We compare BAEHP against Bis-GMA (the structural standard in dental resins) and HEMA (a standard hydrophilic monomer).
TGA: Degradation Profiles
Phosphate esters like BAEHP follow a distinct degradation pathway compared to pure carbon-backbone acrylates.
-
BAEHP Behavior: Exhibits a three-stage degradation .
-
Stage I (~200–250°C): Scission of the phosphate ester bond and acid-catalyzed dehydration. This onset is lower than Bis-GMA.
-
Stage II (~300–450°C): Random scission of the aliphatic acrylate chains.
-
Stage III (>500°C): Decomposition of unstable char.
-
-
The "Char" Advantage: The decomposition of the phosphate group forms polyphosphoric acid, which acts as a charring agent.[1] BAEHP leaves a significant carbonaceous residue (Char Yield), unlike HEMA which depolymerizes almost completely.
DSC: Glass Transition ( )[3]
-
Bis-GMA: High
(~130°C+) due to the rigid bisphenol A core and hydrogen bonding. -
BAEHP: Moderate
. While it is a crosslinker (increasing ), the phosphate and ethyl spacers are flexible. The typically falls in the 60°C – 90°C range (highly dependent on conversion degree). -
HEMA: Low
(~50-80°C) as a linear polymer; acts as a diluent/plasticizer.
Data Summary Table
| Property | Bis-GMA (Standard Rigid) | BAEHP (Phosphate Crosslinker) | HEMA (Hydrophilic Linear) |
| Functionality | Di-methacrylate | Di-acrylate (Phosphate) | Mono-methacrylate |
| ~300°C | ~210 - 240°C | ~180 - 200°C (Evaporation) | |
| ~400°C | ~320°C (Main Chain) | ~350°C | |
| Char Yield (600°C) | < 5% | 25 - 35% | < 1% |
| 130 - 160°C | 60 - 90°C | 50 - 80°C | |
| Curing Reactivity | Moderate | High (Acrylate) | Moderate |
> Note: Values are representative of fully cured homopolymers. Copolymerization will shift these values according to the Fox equation.
Critical Insights for Application Development
Sterilization & Processing
The TGA data indicates that BAEHP polymers are stable at standard autoclave temperatures (121°C or 134°C), as the onset of degradation (
Flame Retardancy
The high char yield (approx. 30%) identified in TGA confirms BAEHP's potential as an intrinsic flame retardant in coating applications. The phosphate group promotes the formation of an intumescent char layer that protects the underlying substrate.
Storage Stability
DSC analysis of uncured BAEHP often reveals a lower shelf-life stability compared to methacrylates. The "Acrylate" functionality is more prone to spontaneous polymerization. DSC stability tests (isothermal at 60°C) are recommended for batch release testing.
Experimental Workflow Visualization
The following diagram outlines the integrated thermal analysis workflow required to characterize a BAEHP-based formulation.
Figure 2: Integrated thermal analysis workflow for validating phosphate-acrylate polymers.
References
-
Avci, D., & Mathias, L. J. (2005).[2] Synthesis and photopolymerizations of phosphate-containing acrylate/(di)methacrylate monomers. Polymer Bulletin, 54, 11–19. [Link]
-
Price, D., Pyrah, K., & Hull, T. R. (2002). Thermal degradation mechanism of phosphate ester acrylate polymers. Polymer Degradation and Stability, 74(3), 441-447. (Contextual grounding on phosphate char mechanism). [Link]
-
Moszner, N., Salz, U., & Zimmermann, J. (2005). Chemical aspects of self-etching enamel-dentin adhesives: A systematic review. Dental Materials, 21(10), 895-910. [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Thermosets: DSC and TGA Applications. Mettler Toledo Application Guide. [Link]
Sources
Comparative Guide: Flame Retardancy of Mono- vs. Bis-Phosphate Acrylates
Executive Summary & Strategic Context
In the development of UV-curable flame retardant (FR) coatings and composites, the transition from halogenated additives to reactive organophosphorus monomers is a critical industry shift. This guide compares two primary classes of reactive phosphorus flame retardants: Mono-phosphate Acrylates (Mono-functional) and Bis-phosphate Acrylates (Di-functional) .
While both classes integrate phosphorus into the polymer backbone to enhance char formation, they offer distinct trade-offs:
-
Mono-phosphate Acrylates: Act as reactive diluents, lowering viscosity and increasing flexibility but offering lower crosslinking density.
-
Bis-phosphate Acrylates: Act as crosslinkers, significantly enhancing thermal stability, char yield, and modulus, often at the cost of higher viscosity and film brittleness.
This guide provides a mechanistic and experimental comparison to assist R&D professionals in selecting the optimal monomer architecture for their specific fire-safety requirements.
Chemical Architecture & Theoretical Basis
The fundamental difference lies in the acrylate functionality relative to the phosphate core. This dictates the network topology upon polymerization.
Structural Definitions
-
Mono-phosphate Acrylates (e.g., DEMMP): Contain a single acrylate double bond (
) and a phosphate ester group. They terminate polymer chains or act as pendant groups.-
Role: Chain extender, Plasticizer/Diluent.[1]
-
-
Bis-phosphate Acrylates (e.g., DAEEP, Bis-MEP): Contain two acrylate double bonds attached to the phosphate core (or bridged phosphate cores). They form covalent bridges between polymer chains.
-
Role: Crosslinker, Char Promoter.
-
Visualization of Network Topology
The following diagram illustrates how monomer functionality influences the final polymer network and flame retardant distribution.
Figure 1: Comparison of network topology formation between mono- and bis-phosphate acrylates.
Experimental Protocols
To objectively compare these materials, the following self-validating protocols are recommended. These methods ensure that variations in performance are attributed to chemical structure rather than processing artifacts.
Preparation of UV-Cured Films
Objective: Create uniform films with controlled phosphorus content.
-
Formulation: Prepare a base oligomer resin (e.g., Epoxy Acrylate or Urethane Acrylate).
-
Variable: Add Mono- or Bis-phosphate monomer at equal phosphorus loading levels (e.g., 2 wt% P).
-
Note: Adjust weight percentages based on the molecular weight of the specific monomers to match P-content.
-
-
Photoinitiator: Add 3 wt% photoinitiator (e.g., 1-hydroxycyclohexyl phenyl ketone).
-
Curing: Draw down on glass substrates (100 µm thickness) and pass under a UV-LED lamp (395 nm) until tack-free.
-
Validation: Measure Gel Content by Soxhlet extraction (Acetone, 24h). A gel content >90% confirms sufficient cure.
Thermal Stability (TGA)
-
Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).
-
Protocol: Ramp 10 mg sample from 25°C to 800°C at 10°C/min under Nitrogen (to measure char yield) and Air (to simulate oxidative degradation).
-
Key Metric: Char Yield at 600°C (
) and Onset Decomposition Temperature ( ).
Flammability Testing (LOI & UL-94)
-
Limiting Oxygen Index (LOI): ASTM D2863.[2] Measure the minimum oxygen concentration to support candle-like combustion.
-
UL-94 Vertical Burn: ASTM D3801. Classify as V-0, V-1, or V-2 based on self-extinguishing time and dripping behavior.
Performance Comparison: Mono vs. Bis
The following data synthesis aggregates typical performance metrics observed in acrylate-phosphate systems (e.g., comparing Diethyl acryloyloxyethyl phosphate vs. Bis(acryloyloxyethyl) phosphate).
Quantitative Data Summary
| Property | Mono-Phosphate Acrylate | Bis-Phosphate Acrylate | Mechanism / Causality |
| Viscosity Reduction | High (Excellent Diluent) | Moderate to Low | Mono-functional monomers have lower MW and less intermolecular friction. |
| Glass Transition ( | Lower (Increases Flexibility) | Higher (Increases Rigidity) | Bis- monomers increase crosslink density, restricting chain mobility. |
| LOI Value | 24% - 28% | 28% - 34% | Higher crosslinking in Bis- systems traps volatiles more effectively. |
| UL-94 Rating | V-2 or V-1 (often drips) | V-0 (Self-extinguishing) | Bis- systems form a stronger char skeleton that prevents dripping. |
| Char Yield (600°C, N2) | 10% - 15% | 20% - 30% | Crosslinked networks facilitate cyclization and carbonization over volatilization. |
| Adhesion | Excellent | Moderate | Mono- monomers wet substrates better due to lower shrinkage stress. |
Detailed Analysis
Thermal Stability & Char Formation
Bis-phosphate acrylates consistently outperform mono-phosphates in char yield. The causality is the "cage effect":
-
In a Mono-phosphate system, the pendant phosphate groups can be cleaved and volatilized more easily as small molecules (e.g., phosphoric acid esters) before they can dehydrate the backbone.
-
In a Bis-phosphate system, the phosphate is anchored at two points. Upon thermal decomposition, the restricted mobility favors the formation of polyphosphoric acid in situ, which immediately dehydrates the surrounding polymer matrix to form a stable carbonaceous char (condensed phase mechanism).
Combustion Behavior (Cone Calorimetry)
Experiments typically show that Bis-phosphate acrylates result in a lower Peak Heat Release Rate (pHRR) .[3]
-
Mono: Slower time to ignition (due to plasticization) but sharper pHRR once ignited.
-
Bis: Faster char crust formation leads to a plateau in HRR, effectively shielding the underlying material.
Mechanism of Action
Both systems operate primarily in the Condensed Phase , but the efficiency differs.
The Charring Pathway
The phosphate group decomposes to generate phosphoric acid, which dehydrates oxygen-containing polymers (like acrylates/epoxies) to form double bonds. These double bonds cyclize and crosslink to form "char".
Figure 2: Condensed phase mechanism. Bis-functional monomers accelerate the 'Cyclization' step due to pre-existing network connections.
Conclusion & Recommendations
The choice between mono- and bis-phosphate acrylates is a trade-off between processability and fire performance .
-
Select Mono-Phosphate Acrylates when:
-
Viscosity reduction is critical (e.g., inkjet, spray coating).
-
Flexibility and adhesion are prioritized over achieving a strict V-0 rating.
-
Synergy with other solid FR fillers (e.g., melamine, silica) is planned.
-
-
Select Bis-Phosphate Acrylates when:
-
High flame retardancy (UL-94 V-0) is the primary requirement.
-
The application requires high hardness and chemical resistance (e.g., flooring, electronics protection).
-
Dripping during combustion must be eliminated.
-
Final Verdict: For high-performance FR coatings, a hybrid approach is often best: use Bis-phosphate acrylates as the main FR backbone to ensure char stability, and use small amounts of Mono-phosphate acrylates to tune viscosity without sacrificing phosphorus content.
References
-
Liang, H., & Shi, W. (2004). Thermal behavior and degradation mechanism of phosphate di/triacrylate used for UV curable flame-retardant coatings. Polymer Degradation and Stability.[3][4][5][6]
-
Price, D., Pyrah, K., Hull, T. R., et al. (2002). Flame retardance of poly(methyl methacrylate) modified with phosphorus-containing compounds. Polymer International.[7]
-
SpecialChem. (2023). Flame Retardants for Fire Proof Plastics: The Definitive Guide.
-
Underwriters Laboratories. (2023).[8] UL 94 Standard for Safety of Flammability of Plastic Materials.[2][8][9]
-
Jian, R. K., et al. (2017). Bis[2-(methacryloyloxy)
Sources
- 1. Bomar | Overview of Monomer Formulation [bomar-chem.com]
- 2. jetir.org [jetir.org]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. specialchem.com [specialchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Flammability UL94: Safer Material Selection [atlasfibre.com]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
A Comparative Guide to the Mechanical Properties of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate (BAEHP) Hydrogels for Biomedical Applications
Introduction
Hydrogels, with their high water content and tunable physical properties, have emerged as a cornerstone of innovation in the fields of drug delivery and tissue engineering. Their structural resemblance to the native extracellular matrix (ECM) makes them ideal candidates for creating environments that support cellular growth and facilitate the controlled release of therapeutic agents. The mechanical properties of these hydrogels are not merely a secondary consideration; they are a critical design parameter that dictates the success of a biomedical application. For instance, a hydrogel scaffold for bone tissue engineering requires significant mechanical robustness to withstand physiological loads, while a hydrogel for encapsulating delicate cells needs to be sufficiently soft to maintain cell viability.
Among the diverse array of monomers used to construct these three-dimensional polymeric networks, bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP) presents a compelling option. As a phosphate-containing, crosslinking monomer, BAEHP offers the potential for unique biological interactions and tunable mechanical performance. The phosphate groups can chelate with calcium ions, promoting osteoconductivity, and can also interact with biological tissues, enhancing adhesion. However, a comprehensive understanding of how the mechanical properties of BAEHP-based hydrogels compare to other commonly used systems is essential for their rational design and application.
This guide provides a detailed comparison of the mechanical properties of BAEHP hydrogels with three widely used alternatives: poly(ethylene glycol) diacrylate (PEGDA), gelatin methacryloyl (GelMA), and poly(N-isopropylacrylamide) (PNIPAAm). We will delve into the underlying chemistry of each hydrogel system and its influence on their mechanical behavior. Furthermore, this guide will present standardized, step-by-step protocols for the validation of their mechanical properties, empowering researchers to generate reliable and comparable data. By the end of this guide, researchers, scientists, and drug development professionals will have a clearer understanding of the mechanical landscape of these hydrogels, enabling them to make informed decisions in the selection of materials for their specific biomedical applications.
Understanding the Contenders: A Look at the Hydrogel Chemistries
The mechanical performance of a hydrogel is intrinsically linked to its chemical composition and the architecture of its polymer network. Here, we explore the key chemical features of BAEHP, PEGDA, GelMA, and PNIPAAm hydrogels and how these features govern their mechanical properties.
Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate (BAEHP) Hydrogels
BAEHP is a bifunctional monomer containing two acryloyloxy groups, making it an effective crosslinker in free-radical polymerization. Its defining feature is the central phosphate group. This phosphate moiety is not a passive component; it is expected to significantly influence the hydrogel's properties. The anionic nature of the phosphate group at physiological pH can lead to electrostatic interactions that affect the swelling behavior and, consequently, the mechanical stiffness of the hydrogel. Moreover, the phosphate groups can interact with divalent cations like calcium, potentially leading to ionic crosslinking in addition to the covalent crosslinks formed by the acrylate groups. This dual crosslinking mechanism could be a pathway to enhancing the mechanical strength and toughness of the hydrogel. The presence of phosphate also imparts a degree of hydrophilicity to the network, which will influence its water uptake and equilibrium swelling. From a biological perspective, the phosphate groups can mimic the phosphate-rich environment of bone, potentially promoting osteogenic differentiation of stem cells. While comprehensive mechanical data for BAEHP hydrogels is still emerging, studies on analogous phosphate-containing hydrogels, such as those based on poly(2-methacryloyloxyethyl phosphate) (PMOEP), suggest that these materials exhibit tunable mechanical properties that are responsive to their ionic environment.[1]
Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels
PEGDA is a widely used synthetic hydrogel that is often considered a "blank slate" due to its bio-inert nature. It is formed by the photopolymerization of PEG chains that have been functionalized with acrylate groups at both ends. The mechanical properties of PEGDA hydrogels are highly tunable and are primarily governed by two factors: the molecular weight of the PEG chains and the concentration of PEGDA in the precursor solution.[2] Shorter PEG chains and higher PEGDA concentrations lead to a higher crosslinking density, resulting in a stiffer hydrogel with a lower swelling ratio and reduced elasticity.[2] Conversely, longer PEG chains and lower concentrations create a more loosely crosslinked network, yielding a softer and more elastic hydrogel with a higher swelling capacity. The lack of inherent biological activity in PEGDA hydrogels allows researchers to decouple the mechanical cues from biological ones, making it an excellent model system for studying mechanotransduction. However, for applications requiring cell adhesion, PEGDA hydrogels must be functionalized with bioactive motifs, such as the RGD peptide sequence.
Gelatin Methacryloyl (GelMA) Hydrogels
GelMA is a semi-synthetic hydrogel that combines the biological advantages of a natural polymer with the crosslinking capabilities of a synthetic one. It is produced by modifying gelatin with methacryloyl groups. Gelatin, being derived from collagen, contains inherent cell-adhesive domains (like RGD) and is susceptible to enzymatic degradation, which can be advantageous for tissue remodeling.[3] The mechanical properties of GelMA hydrogels are controlled by the degree of methacryloylation (the percentage of amine groups on the gelatin that are functionalized with methacryloyl groups) and the concentration of GelMA in the precursor solution.[4] A higher degree of methacryloylation and a higher GelMA concentration result in a more densely crosslinked network, leading to a stiffer and less degradable hydrogel.[3] The mechanical properties of GelMA hydrogels can span a wide range, from very soft gels that mimic brain tissue to stiffer gels that are suitable for cartilage engineering.[5]
Poly(N-isopropylacrylamide) (PNIPAAm) Hydrogels
PNIPAAm is a "smart" hydrogel renowned for its thermoresponsive behavior. It exhibits a lower critical solution temperature (LCST) of around 32°C in water. Below this temperature, the hydrogel is swollen and hydrophilic, while above the LCST, it undergoes a phase transition, becoming hydrophobic and expelling water.[6] This property is highly attractive for applications in injectable drug delivery and cell sheet engineering. However, conventional PNIPAAm hydrogels are often mechanically weak, which limits their application in load-bearing scenarios.[7] To overcome this limitation, various strategies have been developed to enhance their mechanical properties, including the formation of interpenetrating polymer networks (IPNs), double networks (DNs), and nanocomposite hydrogels.[7][8] By incorporating a second, more robust polymer network or reinforcing nanomaterials, the mechanical strength and toughness of PNIPAAm-based hydrogels can be significantly improved.[8] The mechanical properties of these enhanced PNIPAAm hydrogels are dependent on the properties of the reinforcing phase and the interactions between the two networks.
Validating Mechanical Performance: A Guide to Standardized Testing Protocols
The accurate and reproducible measurement of hydrogel mechanical properties is paramount for both fundamental understanding and translational success. While standards from the International Organization for Standardization (ISO) and ASTM International exist for traditional materials like plastics and rubbers, their direct application to soft, hydrated hydrogels requires careful adaptation.[9][10] This section provides detailed, step-by-step protocols for tensile and compressive testing, adapted from established ASTM standards, along with a method for characterizing swelling behavior. The rationale behind key experimental choices is explained to ensure scientific integrity and the generation of self-validating data.
Tensile Property Analysis (Adapted from ASTM D638)
Causality Behind Experimental Choices: Tensile testing is crucial for applications where the hydrogel may experience pulling or stretching forces, such as in tissue engineering scaffolds for skin or muscle. This protocol is adapted from ASTM D638, "Standard Test Method for Tensile Properties of Plastics," to account for the delicate and hydrated nature of hydrogels.[11][12] The use of a "dog-bone" specimen shape is critical as it concentrates stress in the central gage section, promoting failure in a predictable location and ensuring the accurate measurement of the material's bulk properties.[13] Maintaining a hydrated environment during testing is essential to prevent dehydration and subsequent changes in mechanical behavior.
Detailed Experimental Protocol:
-
Specimen Preparation:
-
Prepare the hydrogel precursor solution according to the specific formulation.
-
Cast the precursor solution into a "dog-bone" shaped mold. A common choice for hydrogels is the ASTM D638 Type V specimen.[11]
-
Initiate polymerization (e.g., via photopolymerization or thermal initiation).
-
After complete polymerization, carefully remove the hydrogel specimen from the mold.
-
Equilibrate the specimens in a suitable buffer solution (e.g., phosphate-buffered saline, PBS) for at least 24 hours at the desired temperature (e.g., 37°C) to ensure they reach their equilibrium swollen state.
-
-
Testing Procedure:
-
Use a universal testing machine (UTM) equipped with a low-force load cell (e.g., 10 N or 50 N) suitable for soft materials.
-
Secure the ends of the hydrated dog-bone specimen into the grips of the UTM. Pneumatic or screw-action grips with a gentle clamping force are recommended to avoid damaging the specimen.
-
To prevent dehydration during the test, either fully submerge the specimen in a temperature-controlled bath of the equilibration buffer or keep it consistently moist with a spray bottle.
-
Apply a uniaxial tensile load at a constant rate of crosshead displacement. A typical rate for hydrogels is in the range of 1-10 mm/min.
-
Record the force and displacement data until the specimen fractures.
-
-
Data Analysis:
-
Convert the force-displacement data into a stress-strain curve.
-
Stress (σ): Force divided by the original cross-sectional area of the gage section.
-
Strain (ε): Change in length divided by the original gage length.
-
-
From the stress-strain curve, determine the following:
-
Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Ultimate Tensile Strength (UTS): The maximum stress the hydrogel can withstand before failure.
-
Elongation at Break: The strain at which the specimen fractures, expressed as a percentage.
-
-
Compressive Property Analysis (Adapted from ASTM D695)
Causality Behind Experimental Choices: Compressive testing is essential for hydrogels intended for load-bearing applications, such as cartilage tissue engineering. This protocol is adapted from ASTM D695, "Standard Test Method for Compressive Properties of Rigid Plastics," for use with soft hydrogels.[10][14] Cylindrical specimens are used to ensure uniform stress distribution during compression. It is crucial to ensure that the compression platens are parallel and that the specimen is centered to avoid buckling. A low strain rate is used to allow for the viscoelastic relaxation of the polymer chains and the exudation of water from the hydrogel network.
Detailed Experimental Protocol:
-
Specimen Preparation:
-
Prepare the hydrogel precursor solution.
-
Cast the solution into cylindrical molds of a defined diameter and height (e.g., 10 mm diameter and 5 mm height).
-
Initiate polymerization.
-
After polymerization, remove the cylindrical hydrogel specimens.
-
Equilibrate the specimens in a suitable buffer (e.g., PBS) for at least 24 hours at the desired temperature.
-
-
Testing Procedure:
-
Use a UTM with parallel compression platens.
-
Place the hydrated cylindrical specimen at the center of the lower platen.
-
Bring the upper platen into contact with the specimen surface with a minimal preload to ensure full contact.
-
Compress the specimen at a constant strain rate (e.g., 10% of the specimen height per minute).
-
Record the force and displacement data until a predefined strain (e.g., 50% or until failure) is reached.
-
-
Data Analysis:
-
Convert the force-displacement data into a stress-strain curve.
-
Stress (σ): Force divided by the original cross-sectional area of the cylinder.
-
Strain (ε): Change in height divided by the original height.
-
-
Determine the Compressive Modulus from the slope of the initial linear region of the stress-strain curve (typically between 5% and 15% strain).
-
Swelling Behavior Analysis
Causality Behind Experimental Choices: The swelling behavior of a hydrogel is a fundamental property that influences its mechanical characteristics, nutrient transport, and drug release kinetics. The equilibrium swelling ratio (ESR) provides a measure of the hydrogel's water-holding capacity and is inversely related to its crosslinking density. A higher ESR generally corresponds to a lower mechanical stiffness.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Prepare hydrogel samples of a consistent size and shape (e.g., small discs or cylinders).
-
After polymerization, blot the surface of the hydrogels to remove excess water and measure their initial weight (W_i).
-
For some applications, it may be necessary to lyophilize (freeze-dry) the hydrogels to obtain their dry weight (W_d).
-
-
Swelling Measurement:
-
Immerse the hydrogel samples in a suitable buffer (e.g., PBS) at a controlled temperature.
-
At regular time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (W_t).
-
Continue this process until the weight of the hydrogels remains constant over several consecutive measurements, indicating that equilibrium swelling has been reached (W_e).
-
-
Data Analysis:
-
Calculate the Swelling Ratio (SR) at each time point using the formula: SR(t) = (W_t - W_i) / W_i
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_e - W_d) / W_d
-
Comparative Analysis of Mechanical Properties
The selection of a hydrogel for a specific biomedical application is often a trade-off between desired mechanical properties and other functional requirements such as biocompatibility and bioactivity. This section provides a comparative overview of the mechanical properties of BAEHP, PEGDA, GelMA, and PNIPAAm hydrogels, with quantitative data summarized in Table 1. It is important to note that the mechanical properties of hydrogels are highly dependent on the specific synthesis parameters, and the values presented here represent typical ranges found in the literature.
Table 1: Comparative Mechanical Properties of Selected Hydrogels
| Hydrogel System | Tensile Modulus (kPa) | Compressive Modulus (kPa) | Ultimate Tensile Strength (kPa) | Elongation at Break (%) | Swelling Ratio (q) |
| BAEHP/PMOEP | Data not readily available | ~50 - 300 (highly dependent on formulation) | Data not readily available | Data not readily available | ~5 - 20 |
| PEGDA | 2 - 3500[2] | 1 - 2460[2] | ~10 - 500 | ~10 - 150 | 2 - 32[2] |
| GelMA | 2 - 22[3] | 0.5 - 164[5][15] | ~10 - 50 | ~20 - 80 | ~5 - 15 |
| PNIPAAm (reinforced) | ~50 - 200 | 10 - 8750[8] | ~100 - 300 | ~100 - 1000 | ~5 - 25 |
In-Depth Discussion
As illustrated in Table 1, the mechanical properties of these hydrogels can be tuned over several orders of magnitude.
-
BAEHP/PMOEP Hydrogels: While specific tensile data for BAEHP hydrogels are not widely published, studies on the analogous PMOEP hydrogels indicate that their compressive properties are tunable.[1] The presence of phosphate groups is expected to contribute to their mechanical behavior through ionic interactions, in addition to covalent crosslinking. Further research is needed to fully characterize the tensile and compressive properties of BAEHP hydrogels and to understand the full extent of their tunability.
-
PEGDA Hydrogels: PEGDA offers the broadest range of tunable mechanical properties among the synthetic hydrogels presented.[2] By simply adjusting the molecular weight and concentration of the PEGDA precursor, the tensile and compressive moduli can be varied from very soft to relatively stiff.[2] This high degree of control makes PEGDA a versatile platform for systematically studying the effects of mechanical cues on cell behavior. However, their bio-inertness necessitates functionalization for applications requiring cell adhesion.
-
GelMA Hydrogels: GelMA hydrogels typically exhibit lower mechanical stiffness compared to highly crosslinked PEGDA.[3][5] Their mechanical properties are well-suited for mimicking soft tissues. The inherent bioactivity of GelMA is a significant advantage, as it can support cell adhesion and proliferation without the need for further modification.[4] The trade-off for this bioactivity is a potentially more complex and less controllable system compared to PEGDA.
-
PNIPAAm Hydrogels: Unmodified PNIPAAm hydrogels are mechanically weak. However, with reinforcement strategies such as the formation of double networks, their mechanical properties can be dramatically improved.[8] Reinforced PNIPAAm hydrogels can achieve high compressive strength and excellent elasticity, making them suitable for a wider range of applications. The key advantage of PNIPAAm remains its thermoresponsiveness, which allows for in-situ gelling and injectable applications.
Visualizing the Workflow
To provide a clearer understanding of the experimental processes involved in validating the mechanical properties of hydrogels, the following diagrams illustrate the key workflows.
Caption: Workflow for Hydrogel Synthesis.
Caption: Workflow for Mechanical Characterization.
Conclusion: Selecting the Right Hydrogel for Your Application
The choice of a hydrogel for a specific drug delivery or tissue engineering application should be guided by a thorough understanding of its mechanical properties and how they align with the physiological environment. This guide has provided a comparative analysis of BAEHP hydrogels and three common alternatives, highlighting the unique characteristics of each system.
-
BAEHP hydrogels , with their phosphate groups, represent a promising class of materials with potential for enhanced bioactivity and tunable mechanical properties. While further research is needed to fully elucidate their mechanical profile, they hold potential for applications in bone tissue engineering and as bioactive coatings.
-
PEGDA hydrogels offer unparalleled control over mechanical properties, making them an ideal choice for fundamental studies on mechanobiology and for applications where bio-inertness is desired.
-
GelMA hydrogels provide a balance of tunable mechanics and inherent bioactivity, making them well-suited for a wide range of soft tissue engineering applications.
-
Reinforced PNIPAAm hydrogels are the material of choice for applications requiring a "smart" thermoresponsive behavior, with the caveat that their mechanical properties need to be enhanced for load-bearing roles.
By following the standardized testing protocols outlined in this guide, researchers can confidently validate the mechanical performance of their chosen hydrogel system, paving the way for the development of more effective and reliable biomedical therapies.
References
-
J. W. Nichol, S. T. Koshy, H. Bae, C. M. Hwang, S. Yamanlar, and A. Khademhosseini, "Cell-laden microengineered gelatin methacrylate hydrogels," Biomaterials, vol. 31, no. 21, pp. 5536-5544, 2010. [Link]
-
ASTM D638-14, "Standard Test Method for Tensile Properties of Plastics," ASTM International, West Conshohocken, PA, 2014. [Link]
-
ASTM D575-91(2018), "Standard Test Methods for Rubber Properties in Compression," ASTM International, West Conshohocken, PA, 2018. [Link]
-
Rheolution, "GelMA Hydrogels: Properties, Applications & Mechanical Behavior," 2026. [Link]
-
A. K. Gaharwar, N. A. Peppas, and A. Khademhosseini, "Highly elastic and injectable hydrogels from photo-cross-linkable gelatin," Biomacromolecules, vol. 14, no. 6, pp. 2027-2034, 2013. [Link]
-
J. L. Drury and D. J. Mooney, "Hydrogels for tissue engineering: scaffold design variables and applications," Biomaterials, vol. 24, no. 24, pp. 4337-4351, 2003. [Link]
-
S. Van Vlierberghe, P. Dubruel, and E. Schacht, "Biopolymer-based hydrogels as scaffolds for tissue engineering applications: a review," Biomacromolecules, vol. 12, no. 5, pp. 1387-1408, 2011. [Link]
-
Rheolution, "PEGDA Hydrogels: Properties, Applications & Mechanical Behavior," 2026. [Link]
-
N. A. Peppas, J. Z. Hilt, A. Khademhosseini, and R. Langer, "Hydrogels in biology and medicine: from molecular principles to bionanotechnology," Advanced Materials, vol. 18, no. 11, pp. 1345-1360, 2006. [Link]
-
S. R. Caliari and J. A. Burdick, "A practical guide to hydrogels for cell culture," Nature Methods, vol. 13, no. 5, pp. 405-414, 2016. [Link]
-
Y. Leng, C. N. Britten, F. Tarannum, K. Foley, C. Billings, Y. Liu, and K. B. Walters, "Stimuli-Responsive Phosphate Hydrogel: A Study on Swelling Behavior, Mechanical Properties, and Application in Expansion Microscopy," ACS Omega, 2024. [Link]
-
M. A. Ward and T. K. Georgiou, "Thermoresponsive polymers for biomedical applications," Polymers, vol. 3, no. 3, pp. 1215-1242, 2011. [Link]
-
B. V. Slaughter, S. S. Khurshid, O. Z. Fisher, A. Khademhosseini, and N. A. Peppas, "Hydrogels in regenerative medicine," Advanced Materials, vol. 21, no. 32-33, pp. 3307-3329, 2009. [Link]
-
D. Loessner, C. Meinert, E. Kaemmerer, L. C. Martine, K. Yue, B. A. C. Harley, T. J. Klein, and D. W. Hutmacher, "Functionalization of gelatin-methacryloyl hydrogels with extracellular matrix components for 3D cell culture," Biomaterials, vol. 81, pp. 63-75, 2016. [Link]
-
J. K. Carrow and A. K. Gaharwar, "Bioinspired polymeric nanocomposites for regenerative medicine," Macromolecular Chemistry and Physics, vol. 216, no. 3, pp. 248-264, 2015. [Link]
-
S. D. G. R. Christie, C. M. O'Cearbhaill, and G. P. Duffy, "Mechanical characterisation of cell-seeded hydrogels for tissue engineering," Journal of the Mechanical Behavior of Biomedical Materials, vol. 4, no. 7, pp. 1297-1306, 2011. [Link]
-
I. Ahmed, "The role of hydrogels in tissue engineering," Hydrogels, IntechOpen, 2018. [Link]
-
M. A. Haque, T. Kurokawa, and J. P. Gong, "Super tough double network hydrogels and their application as artificial cartilage," Polymer, vol. 53, no. 9, pp. 1805-1822, 2012. [Link]
-
M. I. N. Khan, S. M. A. S. K. A. R. and M. A. J. Miah, "Mechanical properties of PNIPAM based hydrogels: A review," Materials Today: Proceedings, vol. 42, pp. 288-294, 2021. [Link]
-
C. A. DeForest and K. S. Anseth, "Cytocompatible click-based hydrogels with dynamically tunable properties," Nature Chemistry, vol. 3, no. 12, pp. 925-931, 2011. [Link]
-
A. S. Hoffman, "Hydrogels for biomedical applications," Advanced Drug Delivery Reviews, vol. 64, pp. 18-23, 2012. [Link]
-
X. M. Ma, R. Li, J. Ren, X. C. Lv, X. H. Zhao, Q. Ji, and Y. Z. Xia, "Restorable, high-strength poly(N-isopropylacrylamide) hydrogels constructed through chitosan-based dual macro-cross-linkers with rapid response to temperature jumps," Polymer Chemistry, vol. 8, no. 43, pp. 6564-6575, 2017. [Link]
-
S. Lin, Y. C. Chen, and S. Y. Lee, "Mechanical properties of poly(N-isopropylacrylamide) hydrogels," Journal of Applied Polymer Science, vol. 101, no. 1, pp. 291-297, 2006. [Link]
-
J. A. Burdick and W. L. Murphy, "Moving from static to dynamic complexity in hydrogel design," Nature Communications, vol. 3, no. 1, p. 1269, 2012. [Link]
-
ASTM D695-15, "Standard Test Method for Compressive Properties of Rigid Plastics," ASTM International, West Conshohocken, PA, 2015. [Link]
-
F. A. B. da Silva, I. M. D. S. D. F. Monte, A. C. D. S. C. de Andrade, and E. H. D. M. L. de Lemos, "Mechanical properties of hydrogels: a review," European Polymer Journal, vol. 112, pp. 263-276, 2019. [Link]
-
S. K. S. Kushwaha, P. K. Gupta, and P. K. Dutta, "Chitosan based hydrogels for the application in tissue engineering," Journal of Macromolecular Science, Part C: Polymer Reviews, vol. 51, no. 1, pp. 1-28, 2011. [Link]
-
S. H. Gehrke and E. L. Cussler, "Mass transfer in responsive gels," Chemical Engineering Science, vol. 44, no. 3, pp. 559-566, 1989. [Link]
-
A. R. C. Balasubramanian and S. A. Ramakrishna, "Biomaterials-a review," Procedia Engineering, vol. 38, pp. 2-11, 2012. [Link]
-
Y. Qiu and K. Park, "Environment-sensitive hydrogels for drug delivery," Advanced Drug Delivery Reviews, vol. 64, pp. 49-60, 2012. [Link]
-
Pacorr, "ASTM D638 and ISO 527 Standards for Tensile Strength Testing," 2025. [Link]
-
M. E. El-Naggar, S. I. I. Al-Moghazy, and M. A. A. Abdel-Mottaleb, "Mechanical properties of hydrogels," Hydrogels, IntechOpen, 2018. [Link]
-
T. R. Hoare and D. S. Kohane, "Hydrogels in drug delivery: Progress and challenges," Polymer, vol. 49, no. 8, pp. 1993-2007, 2008. [Link]
-
Intertek, "Compression Properties ASTM D695, ISO 604," [Online]. Available: [Link].
-
Pollen AM, "Mechanical Testing Protocol," [Online]. Available: [Link].
-
T. Billiet, M. Vandenhaute, J. Schelfhout, S. Van Vlierberghe, and P. Dubruel, "A review of trends and limitations in hydrogel-rapid prototyping for tissue engineering," Biomaterials, vol. 33, no. 26, pp. 6020-6041, 2012. [Link]
-
K. Y. Lee and D. J. Mooney, "Hydrogels for tissue engineering," Chemical Reviews, vol. 101, no. 7, pp. 1869-1880, 2001. [Link]
-
ZwickRoell, "ASTM D638: tensile properties plastics," [Online]. Available: [Link].
Sources
- 1. The effect of temperature and pH on 2-methacryloyloxyethyl phosphate hydrogel [shareok.org]
- 2. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmed.utq.edu.iq [jmed.utq.edu.iq]
- 4. preprints.org [preprints.org]
- 5. Mechanical characterization of GelMA hydrogels for tissue engineering applications using Nanoindentation - WebThesis [webthesis.biblio.polito.it]
- 6. Tuning the Properties of PNIPAm-Based Hydrogel Scaffolds for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Restorable, high-strength poly( N -isopropylacrylamide) hydrogels constructed through chitosan-based dual macro-cross-linkers with rapid response to t ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10148A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Compression Properties ASTM D695, ISO 604 [intertek.com]
- 11. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 12. zwickroell.com [zwickroell.com]
- 13. Pollen AM | Mechanical Testing Protocol [pollen.am]
- 14. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 15. Tuning Physical Properties of GelMA Hydrogels through Microarchitecture for Engineering Osteoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
X-ray photoelectron spectroscopy (XPS) of surfaces treated with phosphate acrylates
Executive Summary
Phosphate acrylates, particularly 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) , have emerged as the gold standard for promoting adhesion between organic polymer matrices and inorganic substrates (metals, oxides, and hydroxyapatite). Unlike traditional silanes or carboxylic acid monomers, phosphate acrylates offer a unique dual-functionality: rapid polymerization via the acrylate tail and hydrolytically stable chemical bonding via the phosphate headgroup.
This guide provides an objective, data-driven comparison of phosphate acrylates against alternative surface treatments (Silanes, Carboxylic Acids, and Phosphonic Acids). It details the specific X-ray Photoelectron Spectroscopy (XPS) markers required to validate these interfaces, distinguishing true chemical chemisorption from transient physisorption.
Mechanistic Comparison: Why Phosphate Acrylates?
To interpret XPS data correctly, one must first understand the competing bonding mechanisms. The superiority of phosphate acrylates lies in their ability to form insoluble salts with surface cations, creating a "nanolayer" that resists hydrolytic degradation.
Comparative Mechanism Table
| Feature | Phosphate Acrylates (e.g., 10-MDP) | Carboxylic Acids (e.g., 4-MET) | Silanes (e.g., |
| Bonding Group | |||
| Target Substrate | Metal Oxides (Ti, Zr), Hydroxyapatite (Ca) | Hydroxyapatite, Base Metals | Silica ( |
| Bond Type | Ionic-Covalent (P-O-M) | Ionic (Weak, soluble salts) | Covalent (Si-O-Si) |
| Hydrolytic Stability | High (Insoluble Ca/Zr salts) | Low (Soluble Ca salts) | Moderate (Reversible hydrolysis) |
| Self-Assembled Layer | Yes (10-MDP forms organized nanolayers) | No (Random orientation) | Yes (Monolayer to Polylayer) |
Visualizing the Bonding Workflow
The following diagram illustrates the critical "Etch-and-Bond" mechanism unique to phosphate acrylates, which XPS must detect.
Figure 1: Mechanism of interaction between functional monomers and ionic surfaces. Phosphate acrylates drive the reaction toward stable, insoluble salt formation, detectable by specific XPS shifts.
XPS Spectral Analysis: The "Smoking Gun" of Adhesion
The challenge in analyzing these surfaces is distinguishing between physisorbed monomer (which washes off) and chemisorbed monomer (which provides durability). The P 2p and O 1s regions are your primary diagnostic tools.
A. The Phosphorus (P 2p) Region
This is the most critical region. Phosphorus in a phosphate group exhibits a chemical shift depending on its bonding environment.
-
Unreacted Phosphate (Free Acid): Higher binding energy.
-
Metal-Phosphate Bond (P-O-M): Shift to lower binding energy due to electron donation from the metal to the phosphate oxygen, increasing electron density on the phosphorus atom (or more accurately, relaxation effects in the final state).
Diagnostic Table: P 2p Binding Energies
| Chemical State | Binding Energy (eV) | Interpretation |
| Free Phosphate (R-O-PO | 134.0 – 134.5 | Unreacted monomer physisorbed on surface. |
| Ca-Phosphate Salt (Ca-MDP) | 133.0 – 133.4 | Strong Chemical Bond. Formation of stable Ca-salt on Hydroxyapatite. |
| Ti-Phosphate Bond (Ti-O-P) | 133.1 – 133.5 | Chemisorption. Direct bonding to Titanium oxide layer. |
| Zr-Phosphate Bond (Zr-O-P) | 133.2 – 133.6 | Chemisorption. Bonding to Zirconia surface. |
Note: All values charge-referenced to adventitious C 1s at 284.8 eV.[1]
B. The Oxygen (O 1s) Region
The O 1s spectrum is often complex due to overlapping contributions from the metal oxide substrate and the organic monomer. Deconvolution is required.
-
Metal Oxide (M-O): ~530.0 eV (Distinct low-energy peak).
-
Phosphate Oxygens (P=O, P-O-C): ~531.5 – 532.5 eV.
-
Ester/Carboxyl (C-O, C=O): ~532.0 – 533.0 eV.
Key Insight: A successful coating will show the attenuation of the Metal Oxide peak (530 eV) and the emergence/dominance of the Organic/Phosphate Oxygen peak (532 eV).
Comparative Performance Data
The following data summarizes the stability of the bond formed by phosphate acrylates compared to carboxylic acids, as validated by XPS analysis after rigorous washing (ultrasonic cleaning in acetone/water).
Experiment: Surface Retention after Solvent Washing
Substrate: Hydroxyapatite (Dental Enamel analog)
| Treatment | Initial Surface P/Ca Ratio (XPS) | Post-Wash P/Ca Ratio (XPS) | Retention % | Conclusion |
| 10-MDP (Phosphate) | 0.85 | 0.82 | ~96% | Chemically Bonded. Forms insoluble Ca-MDP salt. |
| Phenyl-P (Phosphate) | 0.80 | 0.45 | ~56% | Weak Bond. Phenyl group lacks hydrophobicity of decyl chain. |
| 4-MET (Carboxyl) | N/A (C 1s used) | Significant Decrease | < 30% | Physisorbed. Ca-4MET salt is highly soluble and washes away. |
| Control (No Tx) | 0.58 (Native P) | 0.58 | N/A | Baseline HAp stoichiometry. |
Data synthesized from comparative studies of functional monomers (e.g., Van Meerbeek et al., Yoshida et al.).
Experimental Protocol: Self-Validating Workflow
To ensure your XPS data is reproducible and free from artifacts (like carbon contamination masking the interface), follow this protocol.
Step 1: Sample Preparation (Crucial)
-
Substrate Polishing: Polish metal substrates (Ti, Zr) with SiC paper (up to 4000 grit) or diamond paste. Avoid Alumina (
) polishing if analyzing Al-peaks, as embedded particles will skew results. -
Cleaning: Ultrasonicate in acetone (10 min), then ethanol (10 min), then DI water (10 min).
-
Treatment: Apply the phosphate acrylate primer for the clinically/industrially relevant time (usually 20–60s).
-
Solvent Challenge (Validation Step): To prove chemical bonding, you must wash the treated sample with a solvent (acetone or ethanol) to remove physisorbed molecules. Only chemisorbed monolayers will remain.
Step 2: XPS Acquisition Parameters[1]
-
X-Ray Source: Monochromatic Al K
(1486.6 eV). -
Charge Neutralization: On (essential for insulating resin/oxide layers).
-
Pass Energy:
-
Survey: 160 eV (for quantification).
-
High Res (P 2p, C 1s, O 1s, Metal): 20 eV (for chemical state resolution).
-
-
Angle-Resolved XPS (ARXPS): If the layer is <5 nm, perform scans at
(bulk) and (surface) to confirm the orientation of the acrylate tail (C 1s dominant at grazing angle) vs. the phosphate head (P 2p dominant at normal angle).
Step 3: Analysis Logic (Decision Tree)
Figure 2: Decision logic for interpreting P 2p spectra to distinguish bonding types.
References
-
Yoshida, Y., et al. (2004). Comparative study on adhesive performance of functional monomers. Journal of Dental Research. Link
- Key Finding: Established 10-MDP as the premier monomer for HAp bonding due to insoluble salt form
-
Van Meerbeek, B., et al. (2011). Relationship between bond-strength tests and clinical outcomes.[2] Dental Materials.[2][3][4][5][6] Link
- Key Finding: Correlates XPS chemical bonding evidence with macro-scale bond strength durability.
-
Nagaoka, N., et al. (2017). Chemical interaction mechanism of 10-MDP with zirconia.[2][3][6][7] Scientific Reports.[3] Link
- Key Finding: Detailed XPS and NMR evidence of P-O-Zr bond form
-
Thermo Fisher Scientific. XPS Reference Table: Phosphorus.Link
- Key Finding: Standard binding energy references for phosph
-
Lung, C.Y.K., & Matinlinna, J.P. (2012). Aspects of silane coupling agents and surface conditioning in dentistry: An overview. Dental Materials.[2][3][4][5][6] Link
- Key Finding: Comparison of silane hydrolysis vs.
Sources
- 1. Oxygen | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Micro-Raman Vibrational Identification of 10-MDP Bond to Zirconia and Shear Bond Strength Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Universal Adhesives on Long-term Bond Strength to Zirconia - PMC [pmc.ncbi.nlm.nih.gov]
ISO standard compliance for bis[2-(acryloyloxy)ethyl] hydrogen phosphate in medical devices
Publish Comparison Guide: ISO Standard Compliance for Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate
Executive Summary
Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (CAS 40074-34-8), distinct from its methacrylate analogue (BMEP), represents a class of high-reactivity functional monomers used in medical hydrogels, rapid-cure adhesives, and superabsorbent polymers. While its phosphate group provides intrinsic adhesion to metallic and mineral substrates (e.g., hydroxyapatite, titanium), its acrylate backbone confers rapid polymerization kinetics often absent in traditional dental methacrylates like 10-MDP.
This guide provides a technical roadmap for validating this monomer under ISO 10993 (Biological Evaluation) and ISO 10993-18 (Chemical Characterization), comparing its performance against industry-standard alternatives.
Regulatory Framework & ISO Compliance
For medical devices, compliance is not merely about passing a test; it is about demonstrating a controlled risk profile. The high reactivity of the acrylate moiety in this monomer presents unique challenges compared to methacrylates.
Critical ISO Standards for Phosphate Acrylates
| ISO Standard | Focus Area | Critical Relevance to Bis[2-(acryloyloxy)ethyl] Phosphate |
| ISO 10993-18 | Chemical Characterization | High Priority: Acrylates are prone to hydrolysis.[] You must quantify degradation products (acrylic acid, ethylene glycol) and residual monomers. |
| ISO 10993-5 | Cytotoxicity | High Priority: Acrylates generally exhibit higher cytotoxicity than methacrylates due to faster Michael addition reactions with cell proteins. |
| ISO 29022 | Adhesion Testing | Standard for validating the phosphate-calcium bond strength (Notched-edge shear bond strength). |
| ISO 4049 | Polymer-based Materials | Validates depth of cure and water sorption (critical for hydrophilic phosphate monomers). |
Comparative Performance Analysis
We compare Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAHP) against two established alternatives:
-
10-MDP: The "Gold Standard" for hydrolytic stability and adhesion.
-
BMEP (Bis-HEMA Phosphate): The structural methacrylate analogue of BAHP.
Table 1: Physicochemical & Performance Comparison
| Metric | Bis[2-(acryloyloxy)ethyl] Phosphate (BAHP) | 10-MDP (Gold Standard) | BMEP (Methacrylate Analogue) |
| CAS Number | 40074-34-8 | 85590-00-7 | 32435-46-4 |
| Polymerization Kinetics | Very Fast ( | Moderate | Moderate |
| Hydrolytic Stability | Low (Lacks steric hindrance) | High (Long hydrophobic spacer) | Moderate |
| Adhesion Mechanism | Chemical (Phosphate-Ca²⁺) + Crosslinking | Chemical (Self-assembled Nanolayering) | Chemical + Crosslinking |
| Cytotoxicity Risk | High (Unreacted acrylates are irritants) | Low (if cured properly) | Moderate |
| Primary Use Case | Rapid-set hydrogels, wound care, SAPs | Dental adhesives, Zirconia primers | Dental adhesives, Crosslinkers |
Expert Insight: The choice of BAHP over BMEP is justified only when rapid cure rates (seconds) are required, such as in UV-curable wound dressings or 3D bioprinting inks. For long-term implants, 10-MDP is superior due to the "nanolayering" effect where MDP molecules self-assemble into stable calcium salts that resist hydrolysis.
Mechanism of Action & Degradation Pathways
Understanding the stability of the acrylate ester bond is crucial for the ISO 10993-18 Toxicological Risk Assessment. Unlike methacrylates, which have a methyl group providing steric protection to the ester carbonyl, acrylates are more susceptible to hydrolysis by esterases or acidic environments.
Figure 1: Competitive pathways between Calcium binding (Adhesion) and Hydrolysis (Degradation). Note that acrylates degrade faster than methacrylates, releasing acrylic acid.
Experimental Validation Protocols
To validate this material for a medical device submission, follow these self-validating protocols.
Protocol A: Chemical Purity & Stability (ISO 10993-18)
Objective: Quantify free acrylic acid and residual monomers.
-
Sample Prep: Dissolve monomer in deuterated DMSO (DMSO-d6).
-
Analysis: ¹H-NMR Spectroscopy (400 MHz).
-
Key Signals:
-
Acrylate Protons: 5.8–6.4 ppm (3H, m).
-
Methylene (adjacent to Phosphate): ~4.1 ppm.
-
Impurity (Acrylic Acid): Check for broad singlet at 10-12 ppm (COOH) or shift in vinyl peaks.
-
-
Acceptance Criteria: Purity >95%; Free Acrylic Acid <0.5% (w/w).
Protocol B: Notched-Edge Shear Bond Strength (ISO 29022)
Objective: Compare adhesion to Enamel/Dentin vs. 10-MDP.[2]
-
Substrate: Bovine incisors embedded in acrylic resin, ground to 600-grit SiC.
-
Application:
-
Group 1 (Test): Apply BAHP formulation (dissolved in Ethanol/Water). Agitate 20s. Air dry 5s. Light cure 10s (LED >800 mW/cm²).
-
Group 2 (Control): Apply 10-MDP based commercial primer (e.g., Clearfil SE Bond).
-
-
Bonding: Build composite cylinder (2.38 mm diameter) using a mold. Cure.
-
Storage: Store in water at 37°C for 24h (ISO requirement).
-
Stress Test: Thermocycle 5,000 cycles (5°C to 55°C) to simulate aging.
-
-
Testing: Shear in Universal Testing Machine at 1.0 mm/min.
-
Data Output: Record Failure Mode (Adhesive vs. Cohesive).
-
Note: BAHP often shows lower bond strength (~20-25 MPa) vs 10-MDP (~35-40 MPa) due to lack of self-assembly, but higher crosslinking density.
-
Protocol C: Cytotoxicity via MTT Assay (ISO 10993-5)
Objective: Assess biological safety of the cured polymer.[3]
-
Extraction: Incubate cured polymer discs in MEM culture medium (3 cm²/mL) for 24h at 37°C.
-
Cell Line: L929 Mouse Fibroblasts (Standard ISO cell line).
-
Exposure: Replace cell medium with extraction medium. Incubate 24h.
-
Assay: Add MTT reagent. Incubate 4h. Solubilize crystals in DMSO.
-
Readout: Absorbance at 570 nm.
-
Validation: Viability must be >70% of negative control.
-
Critical Step: If viability is <70%, wash the cured polymer in ethanol/water for 48h to remove unreacted acrylate monomers before extraction.
-
ISO Compliance Workflow
The following diagram outlines the logical flow for regulatory submission for a device containing Bis[2-(acryloyloxy)ethyl] hydrogen phosphate.
Figure 2: Integrated testing strategy prioritizing chemical characterization to justify biological test choices.
References
-
International Organization for Standardization. (2020).[4] ISO 10993-18:2020 Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process.
-
Van Landuyt, K. L., et al. (2007). "Systematic review of the chemical composition of contemporary dental adhesives." Biomaterials, 28(26), 3757-3785. (Contextualizes phosphate monomers).[5][6][7]
-
Yoshihara, K., et al. (2011). "Nanolayering of phosphoric acid ester monomer on enamel and dentin." Acta Biomaterialia, 7(8), 3187-3196. (Mechanism of 10-MDP vs other phosphates).
-
International Organization for Standardization. (2013). ISO 29022:2013 Dentistry — Adhesion — Notched-edge shear bond strength test.
-
Moszner, N., et al. (2005). "Chemical aspects of self-etching enamel-dentin adhesives: A systematic review." Dental Materials, 21(10), 895-910. (Comparative chemistry of functional monomers).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
